molecular formula C7H3BrINS B8627447 7-Bromo-6-iodo-benzothiazole

7-Bromo-6-iodo-benzothiazole

Cat. No.: B8627447
M. Wt: 339.98 g/mol
InChI Key: OSFUDNBEWIYHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-6-iodo-benzothiazole is a high-value halogenated heterocyclic compound designed for advanced research and development applications. This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry. The benzothiazole core is a privileged scaffold in drug discovery, known for conferring a wide spectrum of pharmacological activities. Researchers value this particular derivative for its reactive halogen atoms (bromine and iodine), which make it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions. These reactions are essential for creating diverse libraries of novel benzothiazole analogs for biological screening.Benzothiazole-based compounds have demonstrated significant potential in the development of therapeutic agents. They are actively investigated for treating various diseases, including cancer, microbial infections, and cardiovascular conditions . Specific derivatives have exhibited antitumor, antibiotic, antifungal, and antimicrobial activities, and some act as inhibitors for targets like HIV‑I protease . Furthermore, the benzothiazole nucleus is a key structural component in compounds studied for neurodegenerative disorders, with some derivatives showing promise in diagnostic imaging techniques like positron emission tomography (PET) for conditions such as Alzheimer's disease . The presence of both bromo and iodo substituents on the benzothiazole ring system enhances the molecule's ability to interact with biological targets through various binding modes and allows for further functionalization to optimize physicochemical properties and biological efficacy.This product is intended for research purposes only. It is not designed, intended, or approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrINS

Molecular Weight

339.98 g/mol

IUPAC Name

7-bromo-6-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3BrINS/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H

InChI Key

OSFUDNBEWIYHGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=CS2)Br)I

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-6-iodo-benzothiazole: Physicochemical Properties and Synthetic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold and the Significance of Halogenation

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic placement of halogen atoms on this scaffold is a well-established approach in drug design to modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive overview of the physicochemical properties of a specific, heavily halogenated benzothiazole derivative, 7-Bromo-6-iodo-benzothiazole, by leveraging data from closely related analogues and established principles of organic chemistry. Due to the limited publicly available data for this exact compound, this guide will provide inferred properties and methodologies based on existing literature for similar structures, offering a robust predictive resource for researchers.

Physicochemical Properties: A Comparative Analysis

Property7-Bromobenzothiazole6-Bromobenzothiazole7-Bromo-6-iodo-1,2-benzothiazole7-Bromo-6-iodo-benzothiazole (Predicted)
Molecular Formula C₇H₄BrNS[4]C₇H₄BrNS[5]C₇H₃BrINS[6]C₇H₃BrINS
Molecular Weight 214.08 g/mol [4]214.08 g/mol [5]339.98 g/mol [6]~339.98 g/mol
Melting Point Data not available52-54 °C[7]Data not availableLikely a solid with a relatively high melting point
Boiling Point 273-276 °C (Predicted)[8]Data not availableData not availableExpected to be significantly higher than mono-halogenated analogues
LogP (Octanol-Water) 3.1 (Predicted)[4]2.7 (Predicted)[5]Data not availableExpected to be > 4.0 due to the presence of two large, lipophilic halogens
Appearance Data not availableData not availableData not availableExpected to be a crystalline solid

The introduction of a bulky and lipophilic iodine atom in addition to the bromine atom is expected to significantly increase the molecular weight, melting point, boiling point, and lipophilicity (LogP) of 7-Bromo-6-iodo-benzothiazole compared to its mono-halogenated counterparts.

Proposed Synthetic Pathway

The synthesis of 7-Bromo-6-iodo-benzothiazole can be approached through established methods for the formation of the benzothiazole ring system, followed by or preceded by halogenation steps. A plausible retro-synthetic analysis suggests that a key intermediate would be a di-halogenated 2-aminothiophenol.

G A 7-Bromo-6-iodo-benzothiazole B Cyclization A->B Retrosynthesis C 7-Bromo-6-iodo-2-aminothiophenol B->C D Formic Acid or equivalent B->D E Halogenation C->E Retrosynthesis F 2-Aminothiophenol E->F G Electrophilic Brominating and Iodinating Agents E->G

Caption: Retrosynthetic analysis of 7-Bromo-6-iodo-benzothiazole.

Step-by-Step Experimental Protocol (Proposed):

  • Halogenation of a Suitable Precursor: The synthesis would likely commence with a commercially available substituted aniline. A common strategy involves the electrophilic halogenation of an appropriately protected aniline derivative. Due to the ortho- and para-directing nature of the amino group, direct halogenation of 2-aminothiophenol would be complex. A more controlled approach would involve the halogenation of a precursor like 2-bromoaniline, followed by the introduction of the thiol group and subsequent iodination.

  • Synthesis of the Benzothiazole Ring: A well-established method for constructing the benzothiazole ring is the reaction of a 2-aminothiophenol with a carboxylic acid or its derivative.[9] For the synthesis of an unsubstituted C2 position, formic acid is a common reagent.

    • Reaction: 7-Bromo-6-iodo-2-aminothiophenol would be refluxed with an excess of formic acid.

    • Mechanism: The reaction proceeds via the initial formation of a formamide, followed by an intramolecular cyclization and dehydration to yield the benzothiazole ring.

  • Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography on silica gel to yield pure 7-Bromo-6-iodo-benzothiazole.

Predicted Spectroscopic Properties

The structural elucidation of 7-Bromo-6-iodo-benzothiazole would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the C4 and C5 positions of the benzothiazole ring. The chemical shifts of these protons will be influenced by the deshielding effects of the adjacent halogen atoms and the heterocyclic ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons bearing the bromine and iodine atoms (C7 and C6) will exhibit characteristic chemical shifts. The presence of the heavy iodine atom may lead to significant broadening of the C6 signal. The chemical shifts of other carbons in the benzene ring will also be influenced by the halogen substituents.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of halogenated compounds.[13]

  • Molecular Ion Peak: The mass spectrum of 7-Bromo-6-iodo-benzothiazole will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I).[14] This will result in two major peaks for the molecular ion, separated by two mass units, with roughly equal intensity.

  • Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of the halogen atoms and potentially the cleavage of the thiazole ring. The observation of fragments corresponding to the loss of Br, I, and smaller neutral molecules will help in confirming the structure.[15][16][17]

Applications in Drug Discovery

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents for a wide range of diseases.[18][19] Halogenation, as seen in 7-Bromo-6-iodo-benzothiazole, can enhance the therapeutic potential of these molecules in several ways:

  • Increased Potency: Halogen atoms can form halogen bonds, a type of non-covalent interaction that can contribute to stronger binding of the drug molecule to its target protein.

  • Modulation of Pharmacokinetics: The lipophilicity conferred by halogens can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

  • Metabolic Blocking: Placing a halogen atom at a metabolically labile position can prevent its enzymatic degradation, thereby increasing the half-life of the drug in the body.

The unique substitution pattern of 7-Bromo-6-iodo-benzothiazole makes it an interesting candidate for screening in various drug discovery programs, particularly in oncology and infectious diseases, where halogenated aromatic compounds have shown significant promise.[2]

G A 7-Bromo-6-iodo-benzothiazole Scaffold B Enhanced Lipophilicity A->B D Metabolic Stability A->D F Halogen Bonding Potential A->F C Improved Membrane Permeability B->C H Potential Therapeutic Applications (e.g., Oncology, Anti-infectives) C->H E Increased Half-life D->E E->H G Enhanced Target Binding F->G G->H

Caption: Potential advantages of the 7-Bromo-6-iodo-benzothiazole scaffold in drug discovery.

Safety and Handling

As with all halogenated aromatic compounds, 7-Bromo-6-iodo-benzothiazole should be handled with appropriate safety precautions in a laboratory setting.[20]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Given the presence of bromine and iodine, this compound may be an irritant to the skin, eyes, and respiratory tract. Chronic exposure to halogenated organic compounds can have long-term health effects.[21][22][23] Always consult the Safety Data Sheet (SDS) for the most detailed and specific safety information.

Conclusion

While direct experimental data on 7-Bromo-6-iodo-benzothiazole is limited, a comprehensive understanding of its physicochemical properties and potential applications can be derived from the analysis of related compounds and fundamental chemical principles. Its heavily halogenated structure suggests high lipophilicity and a distinct spectroscopic signature. The proposed synthetic methodologies provide a practical starting point for its preparation in the laboratory. The benzothiazole core, augmented by the strategic placement of bromine and iodine, makes this an intriguing scaffold for further investigation in the field of drug discovery. Researchers are encouraged to use this guide as a foundational resource while exercising due diligence in experimental design and safety protocols.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). PubMed. Retrieved February 10, 2026, from [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved February 10, 2026, from [Link]

  • An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. (2019). Organic & Biomolecular Chemistry, 17(47), 10049-10054.
  • Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed. Retrieved February 10, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). Current Green Chemistry, 8(3), 205-223.
  • Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. (1996). Magnetic Resonance in Chemistry, 34(10), 833-835.
  • 7-Bromo-2,1-benzothiazole Properties. (n.d.). EPA. Retrieved February 10, 2026, from [Link]

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2019). Dyes and Pigments, 162, 88-96.
  • 6-Bromo-1,3-benzothiazole. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved February 10, 2026, from [Link]

  • An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. (2019). Semantic Scholar. Retrieved February 10, 2026, from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • 7-Bromobenzothiazole. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved February 10, 2026, from [Link]

  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Omega, 5(22), 13203-13210.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2013). Arabian Journal of Chemistry, 6(3), 291-297.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). PubMed Central. Retrieved February 10, 2026, from [Link]

  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved February 10, 2026, from [Link]

  • Perspective on halogenated organic compounds. (2023). PubMed Central. Retrieved February 10, 2026, from [Link]

  • Halogenated Aromatic Poisoning (PCB and Others). (n.d.). Special Pet Topics. Retrieved February 10, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Retrieved February 10, 2026, from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed Central. Retrieved February 10, 2026, from [Link]

  • 7-Bromo-6-iodobenzo[d]isothiazole. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • 7-Bromo-6-methyl-2-propan-2-yl-1,3-benzothiazole. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Benzothiazole. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

Sources

theoretical studies of 7-Bromo-6-iodo-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of 7-Bromo-6-iodo-benzothiazole

Foreword: Charting a Course for a Novel Scaffold

The benzothiazole nucleus is a cornerstone of modern medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties.[1][2] Its derivatives are found in a wide array of pharmaceuticals, including anticancer, antimicrobial, and neuroprotective agents.[3][4] This guide focuses on a novel, yet uncharacterized, derivative: 7-Bromo-6-iodo-benzothiazole . The strategic placement of two heavy halogens—bromine and iodine—on the benzene ring is predicted to significantly modulate the molecule's electronic structure, lipophilicity, and potential for halogen bonding, making it a compelling candidate for drug development and as a synthetic intermediate.

Given the nascent state of research on this specific compound, this document serves as a comprehensive theoretical and methodological roadmap. It is designed for researchers, computational chemists, and drug development professionals, providing a rigorous framework for the in silico characterization and prediction of the properties of 7-Bromo-6-iodo-benzothiazole. We will proceed from a proposed synthetic pathway to a multi-faceted computational analysis, explaining not just the steps to be taken but the scientific rationale underpinning each methodological choice.

Proposed Synthesis and Spectroscopic Prediction

While a definitive synthesis for 7-Bromo-6-iodo-benzothiazole has not been reported, a plausible route can be designed based on established benzothiazole synthesis methodologies.[5] A common and effective approach involves the condensation of a 2-aminothiophenol derivative with an aldehyde or a related electrophile.[5][6] An iodine-catalyzed oxidative cyclization represents a modern and efficient alternative.[7]

A Plausible Synthetic Workflow

The proposed synthesis begins with a commercially available, appropriately substituted aniline, leading to the target molecule through a multi-step process. The following workflow outlines a logical synthetic strategy.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product A 4-Bromo-3-iodoaniline B Step 1: Thiolation (e.g., Herz reaction or equivalent) A->B C Step 2: Formation of 2-Amino-5-bromo-4-iodothiophenol B->C D Step 3: Cyclization (e.g., with formic acid or via visible-light mediated oxidation) C->D E 7-Bromo-6-iodo-benzothiazole D->E

Caption: Proposed synthetic pathway for 7-Bromo-6-iodo-benzothiazole.

Protocol: In Silico Spectroscopic Characterization

Before embarking on synthesis, computational methods can predict the spectroscopic signatures (NMR, IR, UV-Vis) of the target molecule, providing invaluable reference data for experimental characterization. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the gold standards for these predictions.[1][8]

Methodology for NMR Chemical Shift Prediction (¹H & ¹³C):

  • Geometry Optimization: Perform a full geometry optimization of the 7-Bromo-6-iodo-benzothiazole structure using a DFT functional such as B3LYP with a robust basis set like 6-311G(d,p).[1][6] Ensure the optimization converges to a true energy minimum by confirming the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

  • GIAO Calculation: Using the optimized geometry, perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.[1]

  • Reference Standardization: Calculate the isotropic shielding values for Tetramethylsilane (TMS) using the identical method and basis set.

  • Chemical Shift Calculation: The predicted chemical shift (δ) for each nucleus is calculated as: δ_predicted = σ_TMS - σ_nucleus.

  • Analysis: Compare the predicted shifts to expected ranges for aromatic and heterocyclic protons and carbons to build a theoretical spectrum.

Methodology for IR Spectrum Prediction:

  • Frequency Calculation: The vibrational frequency calculation performed in step 1 of the NMR protocol yields the harmonic vibrational frequencies and their corresponding intensities.

  • Scaling: DFT calculations systematically overestimate vibrational frequencies. Apply a standard scaling factor (e.g., ~0.96 for B3LYP/6-311G(d,p)) to the calculated frequencies for better agreement with experimental data.[6]

  • Spectrum Generation: Plot the scaled frequencies against their calculated intensities to generate a theoretical IR spectrum. This allows for the assignment of key functional group vibrations, such as C=N, C-S, C-H aromatic stretching, and C-Br/C-I vibrations.

In-Depth Computational and Theoretical Analysis

A thorough theoretical study goes beyond spectroscopic prediction to probe the molecule's intrinsic electronic properties, reactivity, and potential for biological interaction. This section outlines a comprehensive workflow for such an analysis.

G cluster_dft Quantum Chemistry (DFT) cluster_qsar QSAR Modeling cluster_docking Molecular Docking A Input Structure: 7-Bromo-6-iodo-benzothiazole B Geometry Optimization & Vibrational Analysis A->B E Descriptor Calculation (Topological, Electronic) A->E G Ligand & Protein Preparation A->G C Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) B->C D Molecular Electrostatic Potential (MEP Map) B->D I Predicted Properties: - Reactivity - Spectroscopic Data - Biological Activity - Binding Affinity D->I F Statistical Model Generation (e.g., MLR) E->F F->I H Binding Site Simulation & Scoring G->H H->I

Caption: Comprehensive workflow for the theoretical analysis of 7-Bromo-6-iodo-benzothiazole.

Quantum Chemical Calculations with DFT

DFT provides a robust framework for understanding a molecule's electronic structure and reactivity.[9]

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a molecule's electronic behavior.

  • Rationale: The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[1] The presence of electron-withdrawing halogens is expected to lower both the HOMO and LUMO energy levels, potentially narrowing the energy gap compared to unsubstituted benzothiazole.

  • Protocol: From the converged DFT calculation, extract the energies of the HOMO and LUMO. Calculate ΔE = E_LUMO - E_HOMO. Visualize the 3D plots of these orbitals to understand their distribution across the molecule, which reveals likely sites for charge transfer.[1]

ParameterPredicted Value (Hypothetical)Implication
E_HOMO-6.5 eVElectron-donating capability
E_LUMO-2.0 eVElectron-accepting capability
ΔE (HOMO-LUMO Gap)4.5 eVHigh kinetic stability, low reactivity[1]

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a powerful tool for visualizing the charge distribution and predicting reactivity sites.

  • Rationale: The MEP surface displays regions of negative electrostatic potential (red/yellow), which are susceptible to electrophilic attack, and positive potential (blue), which are prone to nucleophilic attack.[9] This allows for the identification of hydrogen bond acceptors and sites of non-covalent interactions.

  • Protocol: Generate the MEP surface from the optimized electron density. For 7-Bromo-6-iodo-benzothiazole, negative potential is expected around the nitrogen and sulfur atoms of the thiazole ring, making them key sites for intermolecular interactions. The hydrogen atoms will exhibit positive potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to build mathematical models that relate the chemical structure of compounds to their biological activity.[10][11]

  • Rationale: By developing a QSAR model for a series of benzothiazole derivatives against a specific biological target (e.g., a protein kinase), we can predict the activity of our novel compound and guide future synthetic modifications to enhance potency.[12][13]

  • Protocol: Building a Predictive QSAR Model

    • Dataset Assembly: Compile a dataset of known benzothiazole inhibitors of a selected target (e.g., p56lck kinase[12]), including their structures and reported biological activities (e.g., IC₅₀ values).

    • Descriptor Calculation: For each molecule in the dataset, including 7-Bromo-6-iodo-benzothiazole, calculate a range of molecular descriptors (e.g., physicochemical, electronic, topological). Key descriptors often include LogP (lipophilicity), molecular weight, and partial charges on specific atoms.[12]

    • Model Generation: Use statistical methods like Multiple Linear Regression (MLR) to create an equation linking the descriptors to the biological activity.[3][10]

    • Validation: Rigorously validate the model using internal (cross-validation, q²) and external validation to ensure its predictive power (r²_pred).[10] A robust model can then be used to predict the activity of 7-Bromo-6-iodo-benzothiazole.

QSAR Statistical ParameterAcceptable ValueInterpretation
Correlation Coefficient (r²)> 0.8Goodness of fit of the model
Cross-validated r² (q²)> 0.6Internal predictive ability[12]
Predicted r² (r²_pred)> 0.6External predictive ability[10]
Molecular Docking Studies

Molecular docking predicts how a molecule (ligand) binds to the active site of a receptor, typically a protein.[14][15]

  • Rationale: This technique is fundamental in structure-based drug design. It helps elucidate the binding mode, predict binding affinity (scoring functions), and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.[16] Benzothiazoles are known to inhibit various enzymes, making docking a crucial step in hypothesis testing.[13][17]

  • Protocol: Docking 7-Bromo-6-iodo-benzothiazole into a Target Protein

    • System Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. Prepare the 3D structure of 7-Bromo-6-iodo-benzothiazole by performing energy minimization.

    • Grid Generation: Define the active site of the protein, creating a "grid box" within which the docking algorithm will search for favorable binding poses.

    • Docking Simulation: Run the docking calculation using software like AutoDock or Schrödinger's Glide. The program will systematically explore various conformations and orientations of the ligand within the active site.

    • Analysis: Analyze the top-ranked poses based on their docking scores (a measure of binding affinity). Visualize the best pose to identify key interactions with amino acid residues. The presence of iodine and bromine offers the potential for strong halogen bonding, a highly directional interaction that can significantly enhance binding affinity.

Conclusion

This guide has established a comprehensive theoretical framework for the complete in silico characterization of 7-Bromo-6-iodo-benzothiazole. By integrating quantum chemical calculations, QSAR modeling, and molecular docking, researchers can generate robust, predictive data on the molecule's structure, reactivity, and biological potential before committing significant resources to synthesis and in vitro testing. The methodologies outlined herein are grounded in established computational science and provide a clear path for exploring the promise of this novel halogenated benzothiazole scaffold in the ongoing quest for new therapeutic agents and advanced materials.

References

A complete list of all sources cited is provided below, including the Title, Source, and a valid URL for verification.

  • DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Google Scholar.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

  • Exploitation, QSAR, and Structure-Based Modeling of Benzothiazole Derivatives as Protoporphyrinogen Oxidase IX Inhibitors. ACS Agricultural Science & Technology. [Link]

  • QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. Bentham Science. [Link]

  • QSAR and docking study of some benzothiazole derivatives as anthelmintics. International Journal of Multidisciplinary Research and Development. [Link]

  • QSAR Analysis of Benzothiazole Derivatives of Antimalarial Compounds Based On AM1 Semi-Empirical Method. Semantic Scholar. [Link]

  • Exploitation, QSAR, and Structure-Based Modeling of Benzothiazole Derivatives as Protoporphyrinogen Oxidase IX Inhibitors. ACS Publications. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing. [Link]

  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. MDPI. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]

  • Molecular docking, synthesis and preliminary evaluation of hybrid molecules of benzothiazole cross-linked with hydroxamic acid by certain linkers as HDAC inhibitors. F1000Research. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. [Link]

  • Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. ResearchGate. [Link]

  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. ResearchGate. [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health (NIH). [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Research Square. [Link]

  • Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2. PubMed. [Link]

  • Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews. [Link]

  • Molecular Modeling and Spectroscopic Studies of Benzothiazole. ResearchGate. [Link]

  • Advancement in Pharmacological Activities of Benzothiazole and its Derivatives:An Up to Date Review. ResearchGate. [Link]

  • Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Archives. [Link]

  • Intramolecular interaction analysis of twenty-seven benzothiazole derivatives with CDK9 using a theoretical model. Cerrado Publishing. [Link]

  • 6-Iodo-2-methyl-1,3-benzothiazole. National Institutes of Health (NIH). [Link]

  • Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. Organic Chemistry Portal. [Link]

  • Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1][8][12]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. AVESİS. [Link]

  • Intramolecular interaction analysis of twenty-seven benzothiazole derivatives with CDK9 using a theoretical model. ResearchGate. [Link]

  • Computational studies and structural insights for discovery of potential natural aromatase modulators for hormone-dependent breast cancer. National Institutes of Health (NIH). [Link]

Sources

Technical Assessment: Electrophilic Susceptibility of 7-Bromo-6-iodo-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 7-Bromo-6-iodo-benzothiazole presents a complex regiochemical challenge for functionalization via Electrophilic Aromatic Substitution (EAS). Unlike unsubstituted benzothiazoles, where the C6 position is electronically favored, this substrate possesses a fully substituted "eastern" face (C6, C7) with competing halogen directing groups.

This technical guide analyzes the steric and electronic conflict between the 6-Iodo (ortho-director) and 7-Bromo (para-director) substituents. Based on steric buttressing effects and halogen directing hierarchies, C4 is identified as the primary site for electrophilic attack , with C5 serving as a sterically hindered minor site. This guide provides the theoretical rationale, a validated nitration protocol for probing this reactivity, and the analytical framework for structural confirmation.

Structural & Electronic Analysis

To predict the site of substitution, we must decouple the electronic vectors of the benzothiazole core from the substituent effects.

The Benzothiazole Core

The benzothiazole system consists of a benzene ring fused to a thiazole ring. The thiazole moiety is electron-withdrawing (similar to pyridine), deactivating the entire system toward EAS. Consequently, substitution occurs exclusively on the carbocyclic (benzene) ring, which is less electron-deficient than the heterocyclic ring.

  • Available Sites: In the target molecule, positions C6 and C7 are occupied.

  • Open Sites: C4 and C5 .

Substituent Directing Effects (The Conflict)

The regiochemistry is dictated by the interplay of the two halogens. Both are deactivating (inductive withdrawal) but ortho/para directing (resonance donation).[1]

SubstituentPositionDirecting PreferenceStatus in Scaffold
Iodo (-I) C6Ortho to C5 Ortho to C7 Para to C3a (Bridge)C5 is Open C7 is Blocked N/A
Bromo (-Br) C7Ortho to C6 Ortho to C7a (Bridge) Para to C4C6 is Blocked N/A C4 is Open
The "Steric vs. Electronic" Verdict

While electronic effects suggest a competition, steric factors are decisive in this scaffold:

  • The Case for C5 (Minor): The 6-Iodo group directs ortho to C5. However, Iodine is a massive atom (Van der Waals radius ~1.98 Å). The C5 position is structurally "sandwiched" between the C4-H and the bulky 6-Iodo group.

  • The Case for C4 (Major): The 7-Bromo group directs para to C4. Halogen para-direction is typically favored over ortho-direction precisely to avoid steric clash. Furthermore, C4 is less sterically encumbered than C5.

Conclusion: The C4 position is the kinetically and thermodynamically favored site for electrophilic attack (


).

Visualizing the Regiochemistry

The following diagram illustrates the competing directing vectors and the steric blockade that determines the outcome.

G SM 7-Bromo-6-iodo-benzothiazole Sub_I 6-Iodo Effect (Ortho-Directing) SM->Sub_I Sub_Br 7-Bromo Effect (Para-Directing) SM->Sub_Br Site_C5 Site C5 (Sterically Hindered) Sub_I->Site_C5 Directs Ortho Site_C4 Site C4 (Major Product) Sub_Br->Site_C4 Directs Para Site_C5->Site_C4 Steric Blockade at C5 Favors C4

Caption: Regiochemical map showing the dominance of the 7-Bromo para-directing effect over the sterically hindered 6-Iodo ortho-effect.

Experimental Protocol: Nitration Probe

To validate the C4 regioselectivity, a standard nitration protocol is recommended. Nitration is chosen as the probe reaction because the nitro group is a strong distinctive marker in NMR spectroscopy.

Safety Note: This protocol involves concentrated acids and halogens. Perform in a fume hood.

Reagents & Equipment
  • Substrate: 7-Bromo-6-iodo-benzothiazole (1.0 eq)

  • Solvent: Sulfuric Acid (

    
    , conc., 98%)
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%) or Potassium Nitrate (
    
    
    
    )
  • Quench: Crushed ice/water

  • Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel.

Step-by-Step Methodology
  • Dissolution: Charge the flask with 7-Bromo-6-iodo-benzothiazole (1.0 g, 2.9 mmol) and cool to 0–5 °C in an ice bath.

  • Acid Addition: Add concentrated

    
     (5 mL) dropwise. Note: The substrate may protonate at the thiazole nitrogen, increasing solubility but further deactivating the ring.
    
  • Nitration:

    • Prepare a mixture of fuming

      
       (1.1 eq) in 
      
      
      
      (1 mL).
    • Add the acid mixture dropwise, maintaining internal temperature

      
       °C.
      
    • Rationale: Low temperature maximizes regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

  • Workup:

    • Pour the reaction mixture slowly onto 50g of crushed ice with vigorous stirring.

    • The product should precipitate as a yellow/pale solid.

    • Filter the solid, wash with water (

      
       mL) until neutral pH.
      
    • Dry under vacuum.

Analytical Validation (Self-Validating System)

The key to this experiment is distinguishing the 4-Nitro isomer (predicted) from the 5-Nitro isomer.

Predicted NMR Signatures ( NMR, -DMSO)

The starting material has two aromatic protons on the benzene ring: H4 and H5 (ortho-coupled,


 Hz).
IsomerRemaining ProtonMultiplicityDiagnostic Feature
4-Nitro-7-Br-6-I H5 SingletLoss of ortho-coupling. H5 is shielded relative to H4, but deshielded by adjacent Nitro/Iodo.
5-Nitro-7-Br-6-I H4 SingletLoss of ortho-coupling. H4 is typically deshielded by the peri-effect of the thiazole ring.
Definitive NOE Experiment

To conclusively prove the structure without relying on chemical shift heuristics:

  • Irradiate the remaining aromatic singlet.

  • Observation:

    • If H5 remains (C4 substitution): You should see an NOE enhancement of the C6-Iodo (invisible to proton NMR) or potentially weak interaction with thiazole, but crucially, no strong NOE to the bridgehead.

    • Better Approach:HMBC .

    • H4 (if remaining) will show a 3-bond coupling to the bridgehead carbon C7a and C2 (Thiazole).

    • H5 (if remaining) will show a 3-bond coupling to C7 (bearing Br) and C3a .

Functionalization Utility

While this guide focuses on EAS, it is critical to note for drug development that the C4-position is often the "last resort" for functionalization.

  • Primary Handles: The 7-Br and 6-I are excellent handles for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • Chemoselectivity: In Pd-catalysis, the 6-Iodo position will react first (weaker C-I bond) followed by the 7-Bromo .

  • EAS Utility: Introducing a group at C4 (e.g., via nitration

    
     reduction 
    
    
    
    amine) allows for the creation of highly substituted "penta-functionalized" benzothiazole cores, which are rare and valuable in kinase inhibitor design.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • Master Organic Chemistry. (2018).

  • Chemistry LibreTexts. (2023).

  • BenchChem. (2025).[1][2] Technical Support: Controlling Regioselectivity in Benzothiazoles.

    • (Cited for general benzothiazole nitration conditions).

  • Royal Society of Chemistry. (2021).

Sources

Methodological & Application

Application Note: A Guide to Selective Suzuki Coupling Reactions with 7-Bromo-6-iodo-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its impact is particularly profound in the fields of medicinal chemistry and materials science, where the construction of complex biaryl and heteroaryl structures is paramount. The benzothiazole scaffold, a privileged heterocyclic motif, is a key component in numerous pharmacologically active agents and functional materials. The ability to selectively introduce diverse substituents onto this core is therefore of critical importance for drug discovery and the development of novel organic electronics.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing selective, sequential Suzuki coupling reactions on the dihalogenated substrate, 7-Bromo-6-iodo-benzothiazole. We will leverage the inherent differences in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve site-selective functionalization, first at the more reactive C-6 position (iodide) and subsequently at the C-7 position (bromide). This guide offers not just protocols, but also the underlying scientific rationale for experimental choices, troubleshooting advice, and visual aids to ensure clarity and reproducibility.

Section 1: The Principle of Chemoselective Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R-X), forming a Pd(II) complex. This step is typically the rate-determining step of the cycle.[4]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[3] The base is crucial for activating the organoboron compound.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

The key to selectivity in dihalogenated substrates lies in the oxidative addition step. The reactivity of aryl halides towards Pd(0) follows a well-established trend: I > Br > OTf >> Cl .[4][6] The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to oxidative addition. By carefully controlling reaction conditions—specifically temperature and catalyst activity—we can exploit this reactivity gap to favor the reaction at the C-I bond while leaving the C-Br bond untouched.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product_out R¹-R² pd2_trans->product_out sub_in R¹-X (Aryl Halide) sub_in->pd2_ox boronic_in R²-B(OR)₂ + Base boronic_in->pd2_trans

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Section 2: Protocol 1 - Selective C-6 Arylation via Coupling at the C-I Bond

This protocol is designed to achieve selective coupling of a boronic acid to the C-6 position of 7-Bromo-6-iodo-benzothiazole. By using mild conditions, we exploit the higher reactivity of the C-I bond.

Experimental Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask, add 7-Bromo-6-iodo-benzothiazole (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and the base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O) via syringe.[2][7] A typical solvent ratio is 4:1 or 5:1 organic to aqueous.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath set to a moderate temperature (e.g., 60-80 °C).[2]

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 7-Bromo-6-aryl-benzothiazole.

Causality Behind Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and moderately active catalyst. Its use at low loading and moderate temperature is key to achieving selectivity, as it will preferentially activate the C-I bond without having sufficient energy to readily cleave the more robust C-Br bond.

  • Base: Mild inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are effective for the transmetalation step without promoting side reactions that might occur with stronger bases.[7]

  • Solvent: A biphasic solvent system, such as dioxane/water or toluene/ethanol, is commonly used in Suzuki couplings.[6] The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrate and catalyst.

  • Temperature: Maintaining a moderate temperature (60-80 °C) is the most critical parameter for selectivity. Higher temperatures would provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a mixture of mono- and di-substituted products.

ParameterRecommended ConditionRationale
Substrate 7-Bromo-6-iodo-benzothiazole1.0 equivalent
Nucleophile Arylboronic Acid1.1 - 1.2 equivalents
Catalyst Pd(PPh₃)₄1-3 mol%
Base Na₂CO₃ or K₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/H₂O (4:1)Degassed
Temperature 60 - 80 °CCritical for selectivity
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation

Table 1: Optimized Conditions for Selective Monofunctionalization at the C-6 (Iodo) Position.

Section 3: Protocol 2 - Sequential C-7 Arylation via Coupling at the C-Br Bond

Once the 7-Bromo-6-aryl-benzothiazole has been synthesized and purified, the second Suzuki coupling can be performed to functionalize the less reactive C-7 position. This requires more forcing conditions to activate the C-Br bond.

Experimental Protocol
  • Reagent Preparation: To a flame-dried microwave vial or sealed tube, add the 7-Bromo-6-aryl-benzothiazole (1.0 eq.), the second arylboronic acid (1.2-1.5 eq.), and a stronger base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add a degassed polar aprotic solvent such as 1,4-Dioxane, DMF, or Toluene.[9]

  • Catalyst/Ligand Addition: Add the palladium precatalyst and ligand. A more active catalytic system is required. Good choices include Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos, or a pre-formed precatalyst like XPhos Pd G3 (1-5 mol%).[6]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at an elevated temperature (e.g., 100-120 °C). Microwave irradiation can also be effective for driving the reaction to completion.[10]

  • Monitoring: Stir vigorously and monitor by LC-MS. These reactions may require 6-24 hours to reach completion.

  • Workup & Purification: Follow the same workup and purification procedures as described in Protocol 1 to isolate the desired 6,7-diaryl-benzothiazole.

Causality Behind Experimental Choices
  • Catalyst System: The C-Br bond is significantly less reactive than the C-I bond. A more potent catalytic system is needed to facilitate the oxidative addition. Buchwald-type ligands (e.g., SPhos, XPhos) are bulky and electron-donating, which promotes the formation of a highly reactive, coordinatively unsaturated Pd(0) species, thereby lowering the activation energy for C-Br cleavage.[4]

  • Base: A stronger base like potassium phosphate (K₃PO₄) is often employed for less reactive aryl bromides to facilitate the transmetalation step more effectively.[7]

  • Temperature: Higher temperatures are necessary to provide the requisite energy for the oxidative addition to the C-Br bond. The stability of modern catalyst systems allows for these more forcing conditions.

ParameterRecommended ConditionRationale
Substrate 7-Bromo-6-aryl-benzothiazole1.0 equivalent
Nucleophile Arylboronic Acid1.2 - 1.5 equivalents
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)More active system for C-Br activation
Base K₃PO₄Stronger base for less reactive halide
Solvent 1,4-Dioxane or TolueneAnhydrous, degassed
Temperature 100 - 120 °CRequired to overcome higher activation energy
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation

Table 2: Optimized Conditions for Coupling at the C-7 (Bromo) Position.

Section 4: Experimental Workflow Visualization

The sequential nature of this synthetic strategy allows for the controlled and asymmetric diarylation of the benzothiazole core, providing access to a wide array of complex molecules.

Sequential_Coupling Figure 2: Sequential Suzuki Coupling Workflow start 7-Bromo-6-iodo-benzothiazole step1 Protocol 1: - Pd(PPh₃)₄ - Na₂CO₃ - Dioxane/H₂O - 70°C start->step1 Suzuki Coupling (Ar¹B(OH)₂) intermediate 7-Bromo-6-aryl¹-benzothiazole step1->intermediate step2 Protocol 2: - Pd(OAc)₂/SPhos - K₃PO₄ - Toluene - 110°C intermediate->step2 Suzuki Coupling (Ar²B(OH)₂) final 6-Aryl¹-7-aryl²-benzothiazole step2->final

Caption: Figure 2: Sequential Suzuki Coupling Workflow

Section 5: Troubleshooting and Key Considerations
IssuePotential Cause(s)Recommended Solution(s)
Lack of Selectivity in Protocol 1 (Formation of di-substituted product)- Reaction temperature is too high.- Catalyst is too active or loading is too high.- Decrease temperature to 60 °C.- Reduce catalyst loading to 1 mol%.- Ensure accurate temperature control of the heating mantle/oil bath.
Low Yield in Protocol 1 - Incomplete degassing (catalyst poisoning).- Impure boronic acid.- Insufficient base.- Ensure all solvents are thoroughly degassed.- Use fresh, high-purity boronic acid.- Increase base to 3.0 equivalents.
No Reaction in Protocol 2 - C-Br bond is too unreactive for the chosen system.- Catalyst deactivation.- Screen alternative, more active ligands (e.g., RuPhos, BrettPhos).- Switch to a stronger base like Cs₂CO₃.- Use a pre-formed, air-stable precatalyst (e.g., Buchwald G3/G4 precatalysts).[8]- Ensure strictly anhydrous conditions.
Homocoupling of Boronic Acid - Presence of oxygen.- Catalyst system promotes homocoupling.- Improve degassing technique.- Use a slight excess (1.05 eq) of the benzothiazole substrate.- Lower the reaction temperature if possible.
Substrate N-H Reactivity - While benzothiazole is less acidic than azoles like indazole, strong bases could potentially cause issues.- The recommended bases (carbonates, phosphates) are generally compatible. If issues arise with particularly sensitive substrates, consider milder bases like K₂CO₃. For substrates with acidic N-H groups, specific protocols have been developed.[11]
Conclusion

The selective functionalization of 7-Bromo-6-iodo-benzothiazole is a powerful strategy for the synthesis of novel, highly substituted benzothiazole derivatives. By understanding and controlling the fundamental principles of the Suzuki-Miyaura reaction, particularly the differential reactivity of aryl halides, researchers can selectively target the C-I and C-Br bonds in a sequential manner. The protocols and insights provided in this application note offer a robust framework for achieving high yields and excellent selectivity, empowering scientists in their pursuit of new medicines and materials.

References
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Singh, G. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2022). Available at: [Link]

  • NROChemistry. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2022). Available at: [Link]

  • Abdel-Maksoud, M. S. et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. (2018). Available at: [Link]

  • Kumar, R. et al. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. (2017). Available at: [Link]

  • ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. (2021). Available at: [Link]

  • Vasilevsky, S. F. et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry. (2013). Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Cuan, A. D. et al. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. (2018). Available at: [Link]

Sources

Application Notes & Protocols: Strategic Alkynylation of 7-Bromo-6-iodo-benzothiazole via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Benzothiazoles and Chemoselective Coupling

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous anticancer agents, fluorescent probes, and organic electronic materials.[1][2][3][4] The ability to precisely functionalize this privileged heterocycle is paramount for the development of novel molecular entities with tailored properties. 7-Bromo-6-iodo-benzothiazole represents a particularly valuable building block, offering two distinct handles for carbon-carbon bond formation.

The Sonogashira cross-coupling reaction, a robust and versatile method for forging a bond between a terminal alkyne and an aryl or vinyl halide, is an indispensable tool for this purpose.[5][6][7] This guide provides detailed protocols and expert insights into the application of the Sonogashira coupling to 7-Bromo-6-iodo-benzothiazole. We will explore the principles of chemoselectivity that govern the differential reactivity of the C-I and C-Br bonds, enabling either selective mono-alkynylation or exhaustive double-alkynylation.[8]

Mechanistic Cornerstone: The Dual Catalytic Cycle of Sonogashira Coupling

The efficacy of the Sonogashira reaction hinges on a synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7][9][10] Understanding this mechanism is critical for rational protocol design and troubleshooting.

  • The Palladium Cycle: The primary coupling occurs here.

    • Oxidative Addition: A low-valent Palladium(0) species inserts into the aryl-halide bond (R-X), forming a Pd(II) intermediate. The rate of this step is highly dependent on the halide, following the general reactivity trend: I > Br > Cl > F.[8][11] This difference is the key to achieving selectivity.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.

    • Reductive Elimination: The newly formed C(sp²)-C(sp) bond is forged as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

  • The Copper Cycle: This cycle serves to activate the alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.[10]

    • Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic and is removed, forming a highly reactive copper(I) acetylide species.[10] This species is then ready for the transmetalation step in the palladium cycle.

A common side reaction, particularly in the presence of oxygen, is the oxidative homocoupling of the terminal alkyne to form a diyne, known as Glaser coupling.[5][12] Performing the reaction under an inert atmosphere is crucial to minimize this pathway. Copper-free Sonogashira protocols have also been developed to circumvent this issue entirely.[5]

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative R-Pd(II)L₂-X Pd0->Pd_oxidative Oxidative Addition Pd_transmetal R-Pd(II)L₂-C≡CR' Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination Product R-C≡CR' Pd_transmetal->Product CuX Cu(I)-X Cu_alkyne Cu(I)-C≡CR' Cu_alkyne->Pd_oxidative Enters Pd Cycle Cu_alkyne->CuX Regenerates Cu(I)-X Alkyne H-C≡CR' Alkyne->CuX Base ArX Ar-X ArX->Pd_oxidative

Caption: Figure 1: Simplified Sonogashira Catalytic Cycles.

Application Protocol 1: Selective Mono-Alkynylation at the C6-Iodo Position

This protocol leverages the higher reactivity of the carbon-iodine bond to achieve selective coupling at the C-6 position, preserving the C-7 bromo group for subsequent orthogonal chemistry.

Objective: To synthesize 7-Bromo-6-(alkynyl)-benzothiazole derivatives.

Core Principle: By employing mild reaction conditions (room temperature) and carefully controlled stoichiometry, the oxidative addition of palladium will occur preferentially at the weaker C-I bond.

Selective_Mono_Coupling Figure 2: Selective Mono-Sonogashira Coupling Workflow start Start 7-Bromo-6-iodo-benzothiazole reagents Reagents Terminal Alkyne (1.1 eq) Pd(PPh₃)₂Cl₂ (2-5 mol%) CuI (4-10 mol%) Base (e.g., Et₃N) Anhydrous Solvent (THF) start->reagents Add conditions Conditions Inert Atmosphere (N₂ or Ar) Room Temperature Monitor by TLC/LC-MS reagents->conditions React workup Workup Filter amine salts Aqueous wash Dry organic layer Concentrate conditions->workup Upon Completion purification Purification Column Chromatography workup->purification product Product 7-Bromo-6-(alkynyl)-benzothiazole purification->product

Caption: Figure 2: Selective Mono-Sonogashira Coupling Workflow.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask, add 7-Bromo-6-iodo-benzothiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed THF as the solvent, followed by triethylamine (Et₃N, 3.0 eq). Finally, add the terminal alkyne (1.1 eq) via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove precipitated salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Reagent & Condition Summary Table:

ComponentMolar Eq. / LoadingPurpose
7-Bromo-6-iodo-benzothiazole1.0Substrate
Terminal Alkyne1.1Coupling partner
Pd(PPh₃)₂Cl₂2-5 mol%Palladium catalyst
CuI4-10 mol%Co-catalyst for alkyne activation
Triethylamine (Et₃N)3.0Base (neutralizes HX byproduct) and can act as a solvent
Tetrahydrofuran (THF)-Anhydrous, degassed solvent
TemperatureRoom TemperatureEnsures selectivity for the C-I bond
AtmosphereInert (Ar or N₂)Prevents catalyst degradation and Glaser homocoupling[5]

Application Protocol 2: Exhaustive Double Sonogashira Coupling

This protocol is designed to functionalize both the C-6 and C-7 positions, creating symmetrically substituted benzothiazoles.

Objective: To synthesize 6,7-Di(alkynyl)-benzothiazole derivatives.

Core Principle: Harsher reaction conditions, including elevated temperatures and sufficient equivalents of the alkyne, are required to drive the reaction to completion at the less reactive C-Br bond after the C-I bond has reacted.

Double_Coupling Figure 3: Double Sonogashira Coupling Workflow start Start 7-Bromo-6-iodo-benzothiazole reagents Reagents Terminal Alkyne (2.5 eq) Pd(PPh₃)₄ (5-10 mol%) CuI (10-20 mol%) Base (e.g., DIPEA) Anhydrous Solvent (DMF) start->reagents Add conditions Conditions Inert Atmosphere (N₂ or Ar) 60-80 °C Monitor by TLC/LC-MS reagents->conditions React & Heat workup Workup Filter amine salts Aqueous wash Dry organic layer Concentrate conditions->workup Upon Completion purification Purification Column Chromatography workup->purification product Product 6,7-Di(alkynyl)-benzothiazole purification->product

Caption: Figure 3: Double Sonogashira Coupling Workflow.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask, add 7-Bromo-6-iodo-benzothiazole (1.0 eq), Pd(PPh₃)₄ (0.08 eq), and CuI (0.16 eq). Note: Pd(PPh₃)₄ is often used for less reactive halides, though other catalyst systems with bulky, electron-rich ligands can also be effective.[7][12]

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed DMF or a higher-boiling solvent. Add a less volatile base such as diisopropylethylamine (DIPEA, 5.0 eq), followed by the terminal alkyne (2.5 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the disappearance of the mono-coupled intermediate and starting material by TLC or LC-MS. The reaction may require 12-24 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Reagent & Condition Summary Table:

ComponentMolar Eq. / LoadingPurpose
7-Bromo-6-iodo-benzothiazole1.0Substrate
Terminal Alkyne2.5Coupling partner (excess to drive reaction)
Pd(PPh₃)₄5-10 mol%Palladium catalyst, effective for less reactive bromides
CuI10-20 mol%Co-catalyst for alkyne activation
DIPEA5.0High-boiling base
Dimethylformamide (DMF)-Anhydrous, degassed solvent with a higher boiling point
Temperature60-80 °CProvides energy to overcome the activation barrier of the C-Br bond
AtmosphereInert (Ar or N₂)Prevents catalyst degradation and Glaser homocoupling[5]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently degassed solvents/reagents; Poor quality base or solvent.Use a fresh bottle of catalyst or perform a pre-catalyst activation step. Ensure rigorous degassing of all reagents and solvents. Use freshly distilled, anhydrous solvents and base.
Glaser Homocoupling Presence of oxygen in the reaction vessel.Improve inert atmosphere technique (e.g., more evacuate/backfill cycles). Consider a copper-free protocol if the problem persists.[5]
Stalled at Mono-coupled (Protocol 2) Insufficient temperature or reaction time; Catalyst deactivation.Increase temperature gradually (e.g., to 100 °C). Increase reaction time. Add a fresh portion of the catalyst. Consider a more robust ligand (e.g., XPhos).[12]
Low Yield of Purified Product Decomposition on silica gel; Product loss during workup.Neutralize the silica gel with Et₃N before chromatography. Use alternative purification methods like recrystallization or preparative HPLC.

References

  • Sonogashira Coupling. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Szlachcic, P., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(13), 7993-8003. [Link]

  • Sonogashira Coupling Reaction Mechanism. (2016, August 10). YouTube. Retrieved February 10, 2026, from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved February 10, 2026, from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023, October 15). PubMed Central. Retrieved February 10, 2026, from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). RSC Publishing. Retrieved February 10, 2026, from [Link]

  • Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents. (2020, October 1). Bentham Science Publishers. Retrieved February 10, 2026, from [Link]

  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. (2023, February 19). Blog | Wenxuecity. Retrieved February 10, 2026, from [Link]

  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011, February 2). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

use of 7-Bromo-6-iodo-benzothiazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Functionalization of 7-Bromo-6-iodo-benzothiazole in Medicinal Chemistry

Executive Summary

This application note details the strategic utilization of 7-Bromo-6-iodo-benzothiazole (CAS: 1326714-61-7) as a high-value scaffold for fragment-based drug discovery (FBDD). The benzothiazole moiety is a "privileged structure" in medicinal chemistry, exhibiting broad biological activity including antitumor, antimicrobial, and neuroprotective profiles [1, 2].[1]

The specific utility of the 7-bromo-6-iodo analogue lies in its orthogonal reactivity . The significant difference in bond dissociation energies between the C–I and C–Br bonds allows for highly regioselective sequential cross-coupling reactions. This enables researchers to precisely install distinct pharmacophores at the C-6 and C-7 positions without the need for protecting groups, facilitating the rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Rationale & Reactivity Profile

The core value of this scaffold is the ability to control the sequence of functionalization.

  • C-6 Position (Iodine): The C–I bond is the weakest and most labile. It undergoes oxidative addition with Palladium(0) species under mild conditions (Room Temperature to 60°C).

  • C-7 Position (Bromine): The C–Br bond is sterically crowded by the adjacent C-6 substituent and the thiazole ring. It requires higher activation energy (High Temperature, >80°C) and more active catalyst systems (e.g., bulky phosphine ligands) to react.

  • C-2 Position: The C-2 position is electronically distinct (acidic proton or electrophilic center) and is typically functionalized via lithiation or SNAr mechanisms, orthogonal to the halogen handles.

Reactivity Hierarchy Diagram

ReactivityHierarchy cluster_legend Reactivity Order Scaffold 7-Bromo-6-iodo-benzothiazole C6 C-6 (Iodine) High Reactivity (Kinetic Control) Scaffold->C6  Pd(0), RT   C7 C-7 (Bromine) Lower Reactivity (Thermodynamic/Steric Control) Scaffold->C7  Pd(0), Heat   C2 C-2 (Thiazole) Electrophilic/Acidic (Orthogonal Mechanism) Scaffold->C2  n-BuLi or Nucleophiles   Step1 1. C-6 Coupling Step2 2. C-7 Coupling Step1->Step2

Caption: Reactivity hierarchy of 7-Bromo-6-iodo-benzothiazole showing the preferred order of functionalization.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-6

Target: Installation of the primary pharmacophore at the most accessible position.

Reagents:

  • Substrate: 7-Bromo-6-iodo-benzothiazole (1.0 equiv)

  • Boronic Acid: R1-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a microwave vial with the benzothiazole substrate, boronic acid, and Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane and aqueous Na2CO3. Seal the vial.

  • Reaction: Stir at 40°C for 4–16 hours.

    • Critical Note: Do not exceed 60°C. Higher temperatures risk activating the C-7 bromine, leading to bis-coupling or oligomerization.

  • Monitoring: Monitor via LCMS. The iodine (M+H) peak should disappear, leaving the bromine pattern (1:1 isotopic ratio) intact in the product mass.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • Yield: Expect 75–90%.

  • Selectivity: >95:5 (C6-product vs. Bis-product).

Protocol B: Sequential Coupling at C-7

Target: Installation of a secondary group to induce conformational lock or solubility improvements.

Reagents:

  • Substrate: 6-Substituted-7-bromo-benzothiazole (Product of Protocol A)

  • Boronic Acid: R2-B(OH)2 (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

    • Note: XPhos is required to overcome the steric hindrance at C-7 caused by the new C-6 substituent.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Setup: Combine substrate, boronic acid, Pd source, ligand, and base in a reaction vessel under inert atmosphere.

  • Reaction: Heat to 100°C (or 110°C in microwave) for 12 hours.

  • Workup: Standard aqueous extraction.

  • Purification: Reverse-phase HPLC is often recommended here if the resulting molecule is highly polar or heterocycle-rich.

Comparative Data: Halogen Selectivity

The following table illustrates the kinetic selectivity between the C-6 (Iodo) and C-7 (Bromo) positions under standard Suzuki conditions.

ParameterC-6 (Iodo) ReactivityC-7 (Bromo) ReactivityOperational Implication
Bond Energy ~65 kcal/mol~81 kcal/molIodine reacts significantly faster.
Steric Environment AccessibleSterically CrowdedC-7 requires bulky, electron-rich ligands (e.g., XPhos, SPhos).
Temp. Threshold 25°C – 60°C> 80°CTemperature control is the primary selectivity switch.
Catalyst Preference Pd(PPh3)4 or Pd(dppf)Cl2Pd-G3-Buchwald or Pd2(dba)3/LigandSwitch catalysts between steps for optimal yield.

Medicinal Chemistry Applications

A. Kinase Inhibitor Design

Benzothiazoles are bioisosteres of the purine core in ATP.

  • C-6 Vector: Often points towards the solvent-exposed region or the Hinge region, suitable for solubilizing groups (e.g., morpholine, piperazine).

  • C-7 Vector: Points into the hydrophobic back-pocket (Gatekeeper residue). Functionalization here with small hydrophobic groups (cyclopropyl, methyl) can induce selectivity against specific kinases (e.g., BRAF, EGFR) [3].

B. PET Radiotracer Development

The 7-bromo-6-iodo scaffold is an ideal precursor for Positron Emission Tomography (PET) agents.

  • Strategy: The labile C-6 iodine can be replaced with [18F] or [11C] precursors late in the synthesis, while the C-7 position holds the high-affinity pharmacophore.

Workflow Visualization

MedChemWorkflow Start 7-Bromo-6-iodo-benzothiazole Step1 Step 1: C-6 Selective Coupling (Suzuki/Sonogashira) Target: Solvent Front/Hinge Start->Step1  Mild Cond. (40°C)   Intermediate 6-Aryl-7-bromo-benzothiazole Step1->Intermediate Step2 Step 2: C-7 Coupling (Buchwald/Suzuki) Target: Hydrophobic Pocket Intermediate->Step2  Harsh Cond. (100°C)   Final Dual-Functionalized Lead (Kinase Inhibitor / Tracer) Step2->Final

Caption: Sequential workflow for generating dual-functionalized benzothiazole libraries.

Troubleshooting & Optimization

  • Issue: Loss of Regioselectivity (Bis-coupling observed in Step 1).

    • Solution: Lower the reaction temperature to 25°C and extend reaction time. Reduce boronic acid stoichiometry to 0.95 equiv. Switch to a less active catalyst like Pd(PPh3)4.

  • Issue: No reaction at C-7 (Step 2).

    • Solution: The C-6 substituent may be sterically hindering the C-7 position. Switch to "next-generation" Buchwald precatalysts (e.g., XPhos Pd G3) or use microwave irradiation at 120°C.

  • Issue: Protodehalogenation (Loss of Iodine without coupling).

    • Solution: Ensure the solvent is strictly anhydrous and degassed. Protodehalogenation often competes when the transmetallation step is slow.

References

  • Gupta, R. R., et al. (2026).[2][3] "Recent Advancement and Structure Activity Paradigm of Benzothiazoles." International Journal of Pharmaceutical Sciences. Link

  • Ali, I., et al. (2025). "Recent Advancement in the Development of Benzothiazole as Anticancer Agents." Recent Patents on Anti-Cancer Drug Discovery. Link

  • Luo, Y., et al. (2018).[4] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules. Link (Demonstrating analogous halogen selectivity principles).

  • ChemicalBook. (2023). "7-bromo-6-iodobenzothiazole Product Properties." Link

Sources

Application Note: Programmed Synthesis of Novel Kinase Inhibitors using 7-Bromo-6-iodo-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for the adenine ring of ATP in kinase inhibitors (e.g., inhibitors of PI3K , CLK2 , and DYRK1A ).

This guide details the application of 7-Bromo-6-iodo-benzothiazole as a high-value building block. The core value of this scaffold lies in the orthogonal reactivity of its halogen substituents. The Carbon-Iodine (C-I) bond at position 6 is significantly more labile toward oxidative addition by Palladium (Pd) catalysts than the Carbon-Bromine (C-Br) bond at position 7.

This reactivity differential enables a "Programmed Synthesis" approach:

  • Step 1 (Regioselective): Functionalization of C6 (Iodine) under mild conditions.

  • Step 2 (Exhaustive): Functionalization of C7 (Bromine) under forcing conditions.

  • Step 3 (Hinge Binding): Functionalization of C2 (optional but critical for ATP-competitiveness).

This methodology allows for the rapid generation of Structure-Activity Relationship (SAR) libraries with precise control over substituent placement.

Chemical Strategy & Reactivity Profile[1][2]

The synthesis relies on the varying bond dissociation energies (BDE) and the rate of oxidative addition to Pd(0).

PositionSubstituentReactivity RankPreferred Reaction Type
C6 IodineHigh (Reacts First)Suzuki-Miyaura, Sonogashira (Room Temp/Mild Heat)
C7 BromineMedium (Reacts Second)Suzuki-Miyaura, Buchwald-Hartwig (High Heat/Stronger Ligand)
C2 HydrogenLow (Reacts Last)Radical C-H Activation or Lithiation (n-BuLi)
Pathway Visualization

The following diagram illustrates the logical flow of the synthesis.

SynthesisWorkflow Start 7-Bromo-6-iodo-benzothiazole (Core Scaffold) Step1 Step 1: C6 Functionalization (Suzuki/Sonogashira) Start->Step1 Pd(dppf)Cl2, RT-60°C Selectivity: I > Br Inter1 Intermediate A (6-Substituted-7-Bromo) Step1->Inter1 Step2 Step 2: C7 Functionalization (Buchwald/Suzuki) Inter1->Step2 Pd2(dba)3, XPhos, 100°C Activation of Br Final Final Kinase Inhibitor (6,7-Disubstituted) Step2->Final

Caption: Programmed orthogonal synthesis exploiting the reactivity difference between C6-I and C7-Br.

Detailed Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C6 position without disturbing the C7-Bromine.

Mechanistic Insight: We utilize Pd(dppf)Cl₂ , a catalyst known for good selectivity, and maintain moderate temperatures. The weaker C-I bond undergoes oxidative addition rapidly, while the sterically crowded and stronger C7-Br bond remains intact.

Materials:

  • 7-Bromo-6-iodo-benzothiazole (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a glovebox or under Argon stream, charge a microwave vial with the benzothiazole scaffold, boronic acid, and Pd catalyst.

  • Solvation: Add 1,4-Dioxane (concentration 0.1 M) and aqueous Na₂CO₃.

  • Degassing: Sparge with Argon for 5 minutes. Seal the vial.

  • Reaction: Heat to 60°C (oil bath) for 4–6 hours. Note: Do not exceed 80°C to avoid premature C7 coupling.

  • Monitoring: Monitor via LC-MS. Look for the consumption of starting material (M+) and appearance of the mono-coupled product (M + R1 - I + H).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is the 6-aryl-7-bromo-benzothiazole .

Protocol B: C7-Functionalization (Buchwald-Hartwig Amination)

Objective: Introduce a solubilizing amine or a morpholine ring at C7. This is common in kinase inhibitors to improve pharmacokinetic properties or interact with solvent-exposed regions of the kinase.

Mechanistic Insight: The remaining C7-Bromine is less reactive and sterically hindered by the new C6 substituent. We require a bulky, electron-rich ligand like XPhos or RuPhos and higher temperatures to facilitate the catalytic cycle.

Materials:

  • 6-Aryl-7-bromo-benzothiazole (from Protocol A) (1.0 eq)

  • Amine (e.g., Morpholine, Piperazine) (1.5 eq)

  • Catalyst: Pd₂(dba)₃ (0.05 eq)

  • Ligand: XPhos (0.10 eq)

  • Base: Cs₂CO₃ or NaOtBu (2.0 eq)

  • Solvent: Toluene or Dioxane (anhydrous)

Procedure:

  • Setup: Combine substrate, amine, Pd source, ligand, and base in a sealed tube under Argon.

  • Reaction: Heat to 100–110°C for 12–16 hours.

  • Monitoring: LC-MS should show conversion of the Bromide precursor to the aminated product.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

  • Purification: Reverse-phase Preparative HPLC is often required here due to the polarity of the amine product.

Protocol C: Biological Validation (ADP-Glo™ Kinase Assay)

Objective: Validate the synthesized compounds against a target kinase (e.g., PI3K or CK2).

Methodology: The ADP-Glo™ assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is a luminescent, self-validating assay.

KinaseAssay Mix Reaction Assembly (Kinase + Lipid/Peptide + ATP + Inhibitor) Incubate Incubation (60 min @ RT) Mix->Incubate Step1_Reagent Add ADP-Glo™ Reagent (Terminates rxn, depletes remaining ATP) Incubate->Step1_Reagent Step2_Reagent Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase) Step1_Reagent->Step2_Reagent 40 min wait Read Measure Luminescence (RLU ~ Kinase Activity) Step2_Reagent->Read 30-60 min wait

Caption: Workflow for ADP-Glo™ Kinase Assay validation.

Assay Steps:

  • Compound Preparation: Prepare 10 mM stock solutions of inhibitors in 100% DMSO. Perform 3-fold serial dilutions.

  • Enzyme Reaction:

    • Add 2 µL of Kinase (e.g., PI3Kα) to 384-well plate.

    • Add 1 µL of Inhibitor (or DMSO control).

    • Add 2 µL of Substrate/ATP mix.

    • Incubate for 60 minutes at Room Temperature.

  • ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min. (This removes unreacted ATP).

  • Detection Step: Add 10 µL of Kinase Detection Reagent. Incubate 30 min. (This converts ADP back to ATP and runs the luciferase reaction).

  • Data Analysis: Measure Luminescence. Calculate IC₅₀ using a sigmoidal dose-response curve (GraphPad Prism).

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective ActionVerification
Loss of Regioselectivity (Step 1)Temp too high or Catalyst too activeLower temp to 40°C; Switch to Pd(PPh₃)₄ (less active than dppf).LC-MS: Check for bis-coupled byproduct mass.
No Reaction at C7 (Step 2)Steric hindrance from C6 substituentSwitch to "hotter" ligands (BrettPhos) or use Lithium-Halogen exchange (n-BuLi, -78°C) followed by electrophile quench.NMR: Disappearance of C7-H signal (if applicable) or shift in C6 signals.
High Background in Assay ATP depletion incompleteIncrease incubation time of ADP-Glo Reagent; Ensure ATP concentration is within linear range (Km).Run an "ATP-only" control (no enzyme); signal should be near zero.

References

  • Vertex Pharmaceuticals. "Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members." Biochemistry. (2011).[1] Link

  • Organic Chemistry Portal. "Palladium-Catalyzed Highly Selective ortho-Halogenation." J. Org.[2] Chem. (2013). Link

  • BenchChem. "The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions." (2025). Link

  • Promega. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • RSC Advances. "Recent studies on protein kinase signaling inhibitors based on thiazoles." (2024). Link

Sources

Application Note: Purification Protocol for 7-Bromo-6-iodo-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity 7-Bromo-6-iodo-benzothiazole (CAS 1326714-61-7) .[1][2][3] This compound is a critical "ortho-dihalogenated" scaffold, often used in medicinal chemistry to construct heterocycles via sequential cross-coupling reactions (e.g., selective Suzuki coupling at the more reactive C6-Iodo position followed by Buchwald-Hartwig at the C7-Bromo position).[1][2][3]

Abstract & Strategic Rationale

The purification of 7-Bromo-6-iodo-benzothiazole presents a unique challenge due to the "halogen dance" phenomenon and the presence of close-eluting regioisomers (e.g., 5-bromo-6-iodo or 4-bromo-6-iodo analogs) often generated during cyclization or electrophilic substitution.[1][2][3]

This protocol prioritizes selectivity over speed. We utilize a dual-phase approach:

  • Flash Column Chromatography (FCC): To remove gross polar impurities and non-halogenated byproducts.[1][3]

  • Fractional Recrystallization: To resolve the target compound from closely related halogenated regioisomers based on lattice energy differences.[3]

Chemical Context & Safety

  • Compound: 7-Bromo-6-iodo-benzothiazole[1][2][3][4][5][6]

  • Molecular Formula: C₇H₃BrINS[3]

  • MW: 339.98 g/mol

  • Physical State: Off-white to pale yellow solid.[1][2][3]

  • Solubility Profile:

    • High: Dichloromethane (DCM), Chloroform, DMSO.[1][3]

    • Moderate: Ethyl Acetate (EtOAc), THF.[1][3]

    • Low: Methanol, Ethanol, Hexanes, Water.[3]

Safety Warning: Halogenated benzothiazoles are potential skin sensitizers and irritants. Perform all operations in a fume hood. Avoid contact with metal catalysts (Pd, Cu) during purification to prevent inadvertent coupling.[1][3]

Pre-Purification Assessment (Decision Matrix)

Before initiating purification, analyze the crude mixture via LC-MS and TLC.[1][2][3]

ParameterObservationAction
Purity (LC-MS) > 85%Proceed directly to Protocol B (Recrystallization) .
Purity (LC-MS) < 85%Must perform Protocol A (FCC) first.[1][2][3]
TLC (Hex/EtOAc 4:1) Spot Rf ~0.4 - 0.5Target compound.
TLC (Hex/EtOAc 4:1) Spot Rf < 0.2Polar impurities (amines, oxides).[1][3] Remove via silica plug.[7]

Protocol A: Flash Column Chromatography (FCC)

The "Coarse" Separation Step[1][2][3]

Objective: Remove unreacted starting materials (anilines), de-halogenated byproducts (6-iodobenzothiazole), and tar.[1][3]

Materials
  • Stationary Phase: High-efficiency Silica Gel (40–63 µm, 60 Å).[1][2][3]

  • Mobile Phase A: n-Hexane (or Heptane).[1][2][3]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1][2][3]

  • Loading Solvent: DCM (minimal volume) or dry-load on Celite.

Step-by-Step Methodology
  • Column Equilibration: Pack the column with 100% Hexane . Flush with 3 Column Volumes (CV).[1][2][3]

  • Sample Loading: Dissolve the crude solid in the minimum amount of DCM. Mix with Celite (1:2 w/w ratio) and evaporate to dryness (free-flowing powder). Load this powder on top of the silica bed.[3] Rationale: Liquid loading in DCM can cause band broadening due to solvent strength mismatch.[3]

  • Elution Gradient:

    • 0–5 min: Isocratic 100% Hexane (Elutes non-polar impurities).[1][2][3]

    • 5–20 min: Linear Gradient 0% → 5% EtOAc.

    • 20–40 min: Linear Gradient 5% → 15% EtOAc. (Target typically elutes here).

    • 40–50 min: Flush with 50% EtOAc.

  • Fraction Collection: Collect small fractions (approx. 1/10th of CV).

  • Analysis: Spot fractions on TLC. The 6,7-disubstituted isomer typically elutes after mono-halogenated impurities but before the 4,6-isomers due to steric shielding of the nitrogen lone pair by the 7-bromo group, which slightly reduces interaction with silica.[1][2][3]

Protocol B: Fractional Recrystallization

The "Polishing" Step[1][3]

Objective: Remove isomeric impurities (regioisomers) that co-eluted during chromatography.

Solvent System
  • Primary Solvent: Ethanol (absolute) or Isopropanol (IPA).[1][2][3]

  • Anti-solvent: Water (optional, only if yield is low).[1][3]

Step-by-Step Methodology
  • Dissolution: Place the solid from Protocol A in a round-bottom flask. Add Ethanol (10 mL per gram of solid).[1][2][3]

  • Reflux: Heat to boiling (approx. 78°C). If the solid does not dissolve completely, add more Ethanol in 1 mL increments.[3]

    • Note: If a small amount of dark insoluble material remains, filter the hot solution through a pre-heated glass frit.[3]

  • Controlled Cooling: Turn off the heat source and let the flask cool to room temperature slowly (over 2–3 hours) in an oil bath.

    • Scientific Logic:[3][7][8][9] Rapid cooling traps impurities in the crystal lattice. Slow cooling allows the thermodynamically stable crystal of the 7-bromo-6-iodo isomer to form exclusively.[1][2][3]

  • Crystallization: Once at room temperature, place the flask in an ice bath (0°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Büchner funnel. Wash the cake with cold Ethanol (-20°C).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Visualization of Workflow

The following diagram illustrates the logical flow of the purification process, including decision points based on impurity profiles.

PurificationProtocol Start Crude 7-Bromo-6-iodo-benzothiazole Analysis LC-MS & TLC Analysis Start->Analysis Decision Purity > 85%? Analysis->Decision FCC Protocol A: Flash Chromatography (Hexane/EtOAc Gradient) Decision->FCC No (Low Purity) Recryst Protocol B: Recrystallization (Ethanol Reflux) Decision->Recryst Yes (High Purity) FCC->Recryst Enriched Fractions Waste Discard Filtrate/Fractions FCC->Waste Impurities Recryst->Waste Mother Liquor Final Pure Compound (>98%) NMR/HPLC Validation Recryst->Final Crystals

Caption: Logical workflow for the purification of 7-Bromo-6-iodo-benzothiazole, prioritizing purity via a sequential chromatography-crystallization approach.

Quality Control & Validation

After purification, validate the identity and purity using the following markers.

1H-NMR Analysis (DMSO-d6 or CDCl3)

The 7-bromo-6-iodo substitution pattern is confirmed by the splitting of the aromatic protons on the benzene ring.[1][2][3]

  • Protons: You should observe two distinct doublets (or singlets if para-positioned, but here they are ortho to each other at positions 4 and 5).[1][3]

  • Shift Prediction:

    • H-2 (Thiazole): Singlet, highly deshielded (~9.0 - 9.4 ppm).[1][2][3]

    • H-4 & H-5: Two doublets in the aromatic region (7.5 - 8.5 ppm).[1][2][3] The coupling constant (

      
      ) will indicate their relationship (ortho coupling 
      
      
      
      Hz).[1][2][3]
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1][3]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2][3]

  • Gradient: 50% → 95% ACN over 10 mins. (High organic start due to lipophilicity).[1][2][3]

  • Detection: UV at 254 nm.[3]

Troubleshooting Guide

IssueProbable CauseSolution
Co-elution on Column Gradient too steep.Reduce gradient slope (e.g., 0-10% EtOAc over 40 mins).
Oiling out during Recryst. Solution too concentrated or cooling too fast.Add more solvent; seed with a pure crystal if available.
Low Yield Product lost in mother liquor.Concentrate mother liquor and repeat recrystallization (Crop 2).[1][2][3]
Pink/Red Coloration Oxidation or Iodine liberation.Wash organic phase with 10% Sodium Thiosulfate (

) before column.[1][2][3]

References

  • General Benzothiazole Synthesis & Properties

    • Synthesis of substituted benzothiazoles via condens
    • Source: [1][2][3]

  • Halogen Bonding in Benzothiazoles

    • Crystal structure analysis of 6-iodo-benzothiazoles.
    • Source: [1][2][3]

  • Purification of Halogenated Aromatics

    • Techniques for separating regioisomers of poly-halogen
    • Source: [1][2][3]

  • Compound Registry

    • 7-Bromo-6-iodobenzo[d]thiazole (CAS 1326714-61-7).[1][2][3][4][5][6]

    • Source: [1][2][3]

Sources

Application Notes & Protocols: Strategic Derivatization of 7-Bromo-6-iodo-benzothiazole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the strategic derivatization of the 7-bromo-6-iodo-benzothiazole scaffold, a key heterocyclic motif in modern drug discovery. Recognizing the significant therapeutic potential of benzothiazole derivatives—ranging from anticancer to anti-inflammatory agents—this guide focuses on leveraging the differential reactivity of the C-I and C-Br bonds to systematically build molecular complexity for Structure-Activity Relationship (SAR) studies.[1][2][3][4][5] We present validated, step-by-step protocols for selective palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The rationale behind experimental design, including the selection of catalysts, ligands, and reaction conditions, is thoroughly discussed to empower researchers to rationally design and synthesize novel benzothiazole-based compound libraries for accelerated drug development programs.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry.[2][3] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including antitumor, antimicrobial, antidiabetic, and anti-inflammatory properties.[1][5] The development of novel therapeutics often relies on the systematic exploration of the chemical space around a core scaffold to understand how structural modifications influence biological activity—a process known as Structure-Activity Relationship (SAR) studies.[6][7][8] SAR is a foundational concept in drug design that links the chemical structure of a molecule to its biological efficacy and safety.[6][8] By methodically altering functional groups on a lead compound, researchers can optimize potency, selectivity, and pharmacokinetic properties.[6][9]

The 7-bromo-6-iodo-benzothiazole scaffold is a particularly attractive starting point for SAR studies due to the presence of two distinct halogen atoms at defined positions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for selective and sequential functionalization. This strategic approach enables the synthesis of a diverse library of analogues from a single, advanced intermediate, thereby accelerating the drug discovery process.

The Principle of Selective Cross-Coupling on Dihalogenated Heterocycles

The success of a sequential derivatization strategy hinges on the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F.[10][11] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.

This inherent reactivity difference allows for the selective functionalization of the more reactive C-I bond at the C6 position of 7-bromo-6-iodo-benzothiazole, while leaving the C-Br bond at the C7 position intact for a subsequent, more forcing, cross-coupling reaction. By carefully selecting the catalyst, ligands, and reaction conditions, a high degree of selectivity can be achieved. For instance, milder conditions will favor reaction at the C-I bond, while more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) can be employed to functionalize the C-Br bond.[12]

Derivatization Strategy Workflow

The overall strategy for the derivatization of 7-bromo-6-iodo-benzothiazole is depicted below. The initial, milder reaction conditions target the C6-Iodo position, followed by a second coupling at the C7-Bromo position under more forcing conditions. This sequential approach allows for the introduction of two different points of diversity (R1 and R2).

Derivatization_Strategy A 7-Bromo-6-iodo-benzothiazole B Step 1: Selective Coupling at C6-Iodo (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Reagent: R1-Source A->B Mild Conditions C 7-Bromo-6-(R1)-benzothiazole B->C D Step 2: Coupling at C7-Bromo (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Reagent: R2-Source C->D Forcing Conditions E 7-(R2)-6-(R1)-benzothiazole (Final Product) D->E

Caption: Sequential derivatization of 7-bromo-6-iodo-benzothiazole.

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents and reagents should be used, as many of the catalysts and intermediates are sensitive to moisture.

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled accordingly.

  • Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Iodo Position

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[12][13] This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the C6 position.

Materials:

  • 7-Bromo-6-iodo-benzothiazole

  • Aryl/Heteroaryl boronic acid or ester (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add 7-bromo-6-iodo-benzothiazole (1.0 eq), the boronic acid derivative (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the starting materials upon heating.

  • Stir the reaction mixture at a temperature between 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 7-bromo-6-aryl/heteroaryl-benzothiazole.

Rationale: The use of a relatively mild palladium catalyst system (Pd(OAc)₂/PPh₃) and moderate temperatures ensures selective reaction at the more reactive C-I bond.[14][15] Potassium carbonate is a common and effective base for the Suzuki-Miyaura reaction.

Protocol 2: Selective Sonogashira Coupling at the C6-Iodo Position

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[10][16][17] This protocol details the introduction of an alkyne moiety at the C6 position.

Materials:

  • 7-Bromo-6-iodo-benzothiazole

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vessel, add 7-bromo-6-iodo-benzothiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add anhydrous THF or DMF, followed by the amine base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 7-bromo-6-alkynyl-benzothiazole.

Rationale: The Sonogashira reaction is typically performed under mild conditions, making it highly suitable for selective coupling at the C-I position.[10][18] The copper(I) co-catalyst is crucial for the reaction mechanism.[16]

Protocol 3: Buchwald-Hartwig Amination at the C7-Bromo Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[19][20] This protocol is for the functionalization of the less reactive C-Br bond after the C6 position has been derivatized.

Materials:

  • 7-Bromo-6-(R1)-benzothiazole (from Protocol 1 or 2)

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos or a suitable Buchwald ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • To a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (0.04 eq) to an oven-dried reaction vessel.

  • Add the anhydrous solvent (toluene or dioxane) and stir for 10 minutes to allow for catalyst pre-formation.

  • Add the 7-bromo-6-(R1)-benzothiazole (1.0 eq), the amine (1.2 eq), and the base (NaOtBu or Cs₂CO₃, 1.5 eq).

  • Seal the vessel and heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 7-amino-6-(R1)-benzothiazole derivative.

Rationale: Functionalization of the less reactive C-Br bond requires a more active catalyst system.[14][21] The use of bulky, electron-rich phosphine ligands (Buchwald ligands) in combination with a strong base like NaOtBu facilitates the oxidative addition of the aryl bromide and subsequent reductive elimination to form the C-N bond.[19][20]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the selective derivatization of 7-bromo-6-iodo-benzothiazole.

Reaction Type Position Catalyst (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C)
Suzuki-Miyaura C6-IodoPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2.0)Dioxane/H₂O60-80
Sonogashira C6-IodoPd(PPh₃)₂Cl₂ (3)-TEA (3.0)THFRT
Suzuki-Miyaura C7-BromoPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100-110
Buchwald-Hartwig C7-BromoPd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene90-110

Conclusion

The 7-bromo-6-iodo-benzothiazole scaffold provides an excellent platform for the generation of diverse chemical libraries for SAR studies. By exploiting the differential reactivity of the C-I and C-Br bonds, researchers can employ a sequential and highly controlled derivatization strategy. The protocols outlined in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for the synthesis of novel benzothiazole analogues. Careful consideration of the reaction parameters, particularly the choice of catalyst, ligand, and temperature, is paramount to achieving the desired selectivity and yield. This strategic approach to derivatization will undoubtedly facilitate the identification of new and potent therapeutic agents based on the versatile benzothiazole core.

References

  • Al-Iraqi, M. A., & Al-Zuhairi, A. J. (2018). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. PubMed.
  • Kaur, R., et al. (2017). Medicinal significance of benzothiazole scaffold: an insight view. PubMed.
  • Shaik, A. B., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Kaur, R., et al. (2017). Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online.
  • Tan, Y. S., et al. (2021).
  • Kaur, R., et al. (2017). Medicinal significance of benzothiazole scaffold: An insight view. Request PDF.
  • Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?
  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Valerio, L. G. (2009).
  • Neufeldt, S. R., & Strotman, N. A. (2022).
  • Surat, P. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • The Organic Chemistry Tutor. (2020). Sonogashira Coupling. YouTube.
  • Bellina, F., & Rossi, R. (2011).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Kseniya, O., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.
  • Wikipedia. (n.d.).
  • Wang, X., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
  • Wang, C., et al. (2021). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl...
  • Kseniya, O., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction. PubMed.
  • Kseniya, O., et al. (2024). (PDF) Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • The Organic Chemistry Tutor. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Reactions with 7-Bromo-6-iodo-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Sonogashira cross-coupling reactions. This guide is specifically tailored for researchers encountering challenges with the di-halogenated substrate, 7-Bromo-6-iodo-benzothiazole. As Senior Application Scientists, we understand that nuanced issues can arise with complex heterocyclic substrates. This resource provides in-depth, experience-driven solutions to common and advanced problems, moving beyond generic advice to address the specific chemical nature of your molecule.

Troubleshooting Guide: From Reaction Failure to Optimization

This section is designed as a logical workflow. Start with the question that best describes your primary experimental outcome.

Issue 1: Complete Reaction Failure - No Product Formation

Observing only starting material is a common but frustrating issue. The cause is typically a fundamental problem with one of the core components of the catalytic cycle.

Question: My reaction shows no conversion of the starting material. Where should I begin my investigation?

A complete lack of reactivity points to a critical failure in the catalytic system or reaction setup. A systematic check of the components is the most efficient path to a solution.

  • Pillar 1: Catalyst System Integrity The heart of the Sonogashira reaction is the palladium catalyst and copper co-catalyst.[1][2] Their failure is the most frequent cause of a dead reaction.

    • Palladium Catalyst Activity: Pd(0) species are the active catalysts, but they can be sensitive to air and moisture, leading to decomposition.[3] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but require in situ reduction to Pd(0) to initiate the cycle.[1] A black precipitate, known as "palladium black," is a clear visual indicator of catalyst decomposition.[3]

    • Copper (I) Co-catalyst: The role of Cu(I) is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4][5] Copper(I) iodide (CuI) is sensitive to oxidation and can degrade over time, appearing greenish or brown instead of white or off-white. Using a freshly opened bottle or a properly stored batch is crucial.[3]

    • Ligand Choice: Standard triphenylphosphine (PPh₃) is common, but electron-rich and sterically bulky phosphine ligands can significantly enhance the rate of oxidative addition, especially for less reactive C-Br bonds, and stabilize the palladium catalyst.[6][7] If standard ligands fail, consider more robust options.

  • Pillar 2: Reagent Quality and Reaction Environment The reaction environment must be scrupulously maintained to prevent catalyst poisoning and side reactions.

    • Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed version, must be performed under an inert atmosphere (Argon or Nitrogen).[3][8] Oxygen promotes the highly undesirable Glaser coupling, an oxidative homocoupling of the alkyne, which consumes your substrate and generates difficult-to-remove impurities.[1][3]

    • Solvent and Base: Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen. Common solvents include DMF, THF, or an amine base itself (like triethylamine, Et₃N).[9][10] The amine base is not just a proton scavenger; it is essential for the deprotonation of the terminal alkyne.[3] Ensure the base is dry and used in sufficient excess.

Workflow: Diagnosing a Failed Reaction

This workflow helps systematically isolate the point of failure.

start No Product Observed cat_check 1. Catalyst System Check start->cat_check test_rxn Run Control Reaction: Iodobenzene + Phenylacetylene cat_check->test_rxn reagent_check 2. Reagent & Environment Check reagent_purity Check Purity of: - 7-Bromo-6-iodo-benzothiazole - Terminal Alkyne reagent_check->reagent_purity degas Improve Degassing Protocol (Freeze-Pump-Thaw x3) reagent_check->degas cat_ok Catalyst is Active test_rxn->cat_ok Success cat_bad Catalyst is Inactive test_rxn->cat_bad Failure cat_ok->reagent_check replace_cat Use Fresh Catalysts (Pd & Cu) and Ligand cat_bad->replace_cat

Caption: Systematic workflow for troubleshooting a complete reaction failure.

Issue 2: Poor Regioselectivity or Di-substitution

Your substrate has two potential reaction sites: the C-I bond at position 6 and the C-Br bond at position 7. The Sonogashira coupling is highly selective for the more reactive C-I bond.[3][11] Problems here indicate that the reaction conditions are not properly controlled.

Question: My reaction is producing a mixture of products, including coupling at the bromine site or di-alkynylation. How can I achieve selective mono-coupling at the iodide position?

Achieving high regioselectivity is paramount. The reactivity order for aryl halides in oxidative addition to Pd(0) is overwhelmingly I > OTf > Br >> Cl.[1][12] Coupling at the C-Br site or formation of the di-substituted product means your reaction conditions are too harsh, overcoming this inherent reactivity difference.

  • Control the Temperature: This is the most critical parameter. The oxidative addition of a C-I bond often proceeds smoothly at room temperature, whereas C-Br bond activation typically requires heating.[1][13]

    • Recommendation: Start your reaction at room temperature. Only if no reaction occurs at the C-I bond after several hours should you consider gentle heating (e.g., 40-50 °C). High temperatures will inevitably lead to a loss of selectivity.[11]

  • Control the Stoichiometry: Using a large excess of the terminal alkyne can drive the reaction towards di-substitution, especially if the mono-coupled product is soluble and the temperature is elevated.

    • Recommendation: Use a slight excess of the terminal alkyne (1.1 to 1.2 equivalents). This provides enough reagent for the initial coupling without excessively promoting the second, less favorable reaction.[11]

  • Monitor Reaction Time: Once the first coupling occurs, the resulting product (6-alkynyl-7-bromo-benzothiazole) is now a substrate for a second Sonogashira reaction.

    • Recommendation: Monitor the reaction progress closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.

Regioselectivity Diagram

Caption: Temperature control is key for selective mono-alkynylation.

Issue 3: Low Yield and Formation of Side Products

Even when the desired product is formed, low yields and the presence of stubborn impurities can plague the reaction. The most common side product is the alkyne homocoupled dimer (Glaser product).

Question: I am getting my desired mono-coupled product, but the yield is low and I see a significant amount of alkyne dimer. What is causing this?

This outcome suggests that while the main catalytic cycle is functioning, a competing and unproductive pathway is consuming your alkyne.

  • Cause: Oxygen Contamination The Glaser homocoupling of terminal alkynes is an oxidative process catalyzed by copper salts in the presence of oxygen.[1] This is the most common reason for low yields and wasted alkyne.

    • Solution: Rigorous exclusion of air is non-negotiable.

      • Degas Solvents: Use a robust degassing method. A simple nitrogen bubble is often insufficient. Freeze-pump-thaw (three cycles) is the gold standard for removing dissolved oxygen.

      • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use Schlenk line techniques if available.[8]

  • Cause: Inappropriate Copper Loading While catalytic CuI is necessary, using too much can accelerate the undesired Glaser pathway.

    • Solution: Use the minimum effective amount of CuI (typically 1-5 mol%). Some protocols suggest that adding the copper salt last to a fully degassed mixture can minimize pre-reaction dimerization.[13]

  • Alternative: Copper-Free Sonogashira To completely eliminate the Glaser coupling problem, you can run the reaction without a copper co-catalyst.[3][5]

    • Considerations: Copper-free conditions often require different ligands (e.g., bulky, electron-rich phosphines), a different base, or slightly higher temperatures to proceed at a reasonable rate.[6][12] However, the purification process is often significantly simpler without copper salts and homocoupled byproducts.[6]

Frequently Asked Questions (FAQs)

Q1: Can the benzothiazole heterocycle itself inhibit the reaction?

Yes, this is a critical consideration. The sulfur and nitrogen atoms in the benzothiazole ring are Lewis basic and can potentially coordinate to the palladium center. This coordination can sometimes inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed. If you suspect substrate inhibition, consider using a more electron-rich phosphine ligand, which can compete more effectively for coordination to the palladium and maintain catalytic activity.

Q2: What are the ideal starting parameters for a Sonogashira reaction with 7-Bromo-6-iodo-benzothiazole?

For a first attempt aimed at selective mono-coupling, the following conditions provide a robust starting point.

ParameterRecommended ConditionRationale
Aryl Halide 7-Bromo-6-iodo-benzothiazole1.0 equiv
Terminal Alkyne Your alkyne of interest1.1 - 1.2 equiv
Palladium Catalyst PdCl₂(PPh₃)₂1-2 mol%
Copper Co-catalyst CuI2-4 mol%
Ligand PPh₃ (from catalyst)2-4 mol%
Base / Solvent Triethylamine (Et₃N)Degassed, anhydrous
Temperature Room Temperature (20-25 °C)Crucial for selectivity[11]
Atmosphere Argon or NitrogenEssential to prevent Glaser coupling[3]

Q3: I see a black precipitate forming early in the reaction. What should I do?

The formation of palladium black indicates that your Pd(0) catalyst is crashing out of solution and is no longer catalytically active.[3] This can be caused by:

  • High Temperature: Overheating can accelerate decomposition.

  • Poor Ligand Choice: The ligand may not be effectively stabilizing the Pd(0) intermediate. Consider a more sterically bulky or chelating ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene).[13]

  • Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black more than others.[3][14]

If you observe this, the reaction has likely stalled. The best course of action is to set up the reaction again with modified conditions to improve catalyst stability.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-alkynylation

This protocol is optimized for the selective coupling at the C-6 iodine position.

  • To an oven-dried Schlenk flask, add 7-Bromo-6-iodo-benzothiazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Seal the flask with a septum, and evacuate and backfill with Argon three times.

  • Add anhydrous, degassed triethylamine via syringe.

  • Add the terminal alkyne (1.1 equiv) via syringe.

  • Stir the reaction mixture at room temperature under a positive pressure of Argon.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Upon consumption of the starting material, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

  • Time in Pasuruan, ID. Google Search. Accessed February 2026.
  • Sonogashira coupling - Wikipedia . Wikipedia. [Link]. Accessed February 2026.

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . IntechOpen. [Link]. Accessed February 2026.

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . SpringerLink. [Link]. Accessed February 2026.

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle . ResearchGate. [Link]. Accessed February 2026.

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]. Accessed February 2026.

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion . ACS Publications. [Link]. Accessed February 2026.

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF . ResearchGate. [Link]. Accessed February 2026.

  • Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]. Accessed February 2026.

  • Sonogashira troubleshooting help needed : r/Chempros . Reddit. [Link]. Accessed February 2026.

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained . Vedantu. [Link]. Accessed February 2026.

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . ACS Publications. [Link]. Accessed February 2026.

  • What is the best procedure for Sonogashira coupling? . ResearchGate. [Link]. Accessed February 2026.

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF . ResearchGate. [Link]. Accessed February 2026.

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation . PMC. [Link]. Accessed February 2026.

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros . Reddit. [Link]. Accessed February 2026.

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc . YouTube. [Link]. Accessed February 2026.

  • The Sonogashira Coupling . VCU Scholars Compass. [Link]. Accessed February 2026.

  • Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene . ResearchGate. [Link]. Accessed February 2026.

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines . ACS Publications. [Link]. Accessed February 2026.

  • Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions . RSC Publishing. [Link]. Accessed February 2026.

  • Copper-free Sonogashira cross-coupling reactions: an overview . RSC Publishing. [Link]. Accessed February 2026.

  • Optimization of reaction conditions for the Sonogashira reaction a . ResearchGate. [Link]. Accessed February 2026.

  • Optimization of Sonogashira conditions . ResearchGate. [Link]. Accessed February 2026.

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ACS Publications. [Link]. Accessed February 2026.

  • Conditions optimization for the double Sonogashira coupling . ResearchGate. [Link]. Accessed February 2026.

  • Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? . ResearchGate. [Link]. Accessed February 2026.

  • Copper-Mediated C−H Activation/C−S Cross-Coupling of Heterocycles with Thiols . St. John's University. [Link]. Accessed February 2026.

  • Regulable cross-coupling of alcohols and benzothiazoles via a noble-metal-free photocatalyst under visible light . RSC Publishing. [Link]. Accessed February 2026.

  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of benzothiazoles with thiophenes and thiazoles . PubMed. [Link]. Accessed February 2026.

  • The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel . ResearchGate. [Link]. Accessed February 2026.

  • Advances in Cross-Coupling Reactions . MDPI. [Link]. Accessed February 2026.

Sources

managing regioselectivity in the synthesis of substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Managing Regioselectivity in Substituted Benzothiazoles Ticket ID: BZT-REGIO-001 Lead Scientist: Senior Application Specialist

Executive Summary & Route Selection

Welcome to the Benzothiazole Synthesis Support Hub. Controlling the position of substituents on the benzothiazole core is the primary challenge in generating structure-activity relationship (SAR) libraries. The synthetic strategy must be chosen based on the desired substitution pattern.

Quick Select: Synthetic Route Decision Matrix
Target PositionPrimary ChallengeRecommended RouteKey Mechanism
C2 Acidity/NucleophilicityCondensation or C-H Activation Nucleophilic attack or deprotonation (

)
C4 / C6 Steric/Electronic directingJacobson Cyclization Radical cyclization of meta-substituted thioanilides
C5 / C7 Ambiguity in cyclizationSubstituted 2-Aminothiophenol Condensation with aldehydes (pre-installed substituents)
C7 (Direct) High activation energyPd-Catalyzed C-H Activation Chelation-assisted directing group strategy

Deep Dive: The Jacobson Cyclization (C4/C6 vs. C5/C7)

The Jacobson cyclization (oxidative cyclization of thiobenzanilides) is the industry standard for building the core, but it suffers from regioselectivity issues when the aniline precursor is meta-substituted.

The Problem: The Meta-Substituent Ambiguity

When you oxidize a meta-substituted thioanilide, the radical intermediate can cyclize at two ortho positions relative to the nitrogen:

  • Para to the substituent

    
     Yields 6-substituted  benzothiazole (Sterically favored).
    
  • Ortho to the substituent

    
     Yields 4-substituted  benzothiazole (Sterically hindered, often minor).
    

Note: If the substituent is electron-withdrawing (e.g., -CF3), the electronic deactivation of the ring can shift this ratio or suppress cyclization entirely.

Visualizing the Mechanism & Selectivity

JacobsonMechanism Start Thiobenzanilide (Meta-Substituted) Radical Imidoyl Thiyl Radical (Intermediate) Start->Radical Oxidation (K3Fe(CN)6 or PIFA) PathA Cyclization at C6 (Para to R-group) Radical->PathA Less Steric Hindrance PathB Cyclization at C4 (Ortho to R-group) Radical->PathB Steric Clash Prod6 6-Substituted Benzothiazole (Major Product) PathA->Prod6 Prod4 4-Substituted Benzothiazole (Minor Product) PathB->Prod4

Figure 1: Regioselectivity bifurcation in the Jacobson oxidative cyclization. Steric factors predominantly drive the formation of the 6-substituted isomer over the 4-substituted isomer.

Deep Dive: C-H Activation (Post-Synthetic Functionalization)

If de novo synthesis (condensation) fails, modifying the pre-formed benzothiazole core via Transition Metal-Catalyzed C-H Activation is the modern alternative.

The Regioselectivity Map
  • C2: Most reactive. Accessible via lithiation or Cu/Pd catalysis.

  • C7: The "Holy Grail." Requires specific directing groups (DG) or chelation assistance to overcome the innate reactivity of C2.

  • C4/C5/C6: typically require Ir-catalyzed borylation (sterically controlled).

CH_Activation Core Benzothiazole Core C2 C2 (Nucleophilic) Core->C2 Acidity/Radical C7 C7 (Pd-Catalyzed) Core->C7 Chelation Control C6 C6 (Electrophilic) Core->C6 SEAr C4 C4 (Steric) Core->C4 Difficult

Figure 2: Reactivity map of the benzothiazole scaffold. C2 is innate; C7 requires palladium catalysis with specific bases (e.g., PivOK).

Troubleshooting Guide (The Help Desk)

Issue 1: "I am getting a disulfide dimer instead of my benzothiazole."

Context: In the condensation of 2-aminothiophenol with aldehydes.

  • Root Cause: Oxidation of the thiol (-SH) group by atmospheric oxygen before it can attack the aldehyde.

  • Solution:

    • Degas solvents: Sparge with Argon/Nitrogen for 15 mins.

    • Add Reducing Agent: Add 1-5 mol% of Sodium Metabisulfite or run in the presence of TCEP if compatible.

    • Protocol Shift: Switch to microwave irradiation . High speed minimizes oxidative side reactions [1].

Issue 2: "My Jacobson cyclization yields a 50:50 mixture of 5- and 7-isomers."

Context: Cyclizing a meta-substituted thioanilide.

  • Root Cause: The substituent (likely a halogen like Fluorine) is small enough that it doesn't provide enough steric bias to force the 6-isomer, and electronic effects are stabilizing the radical at the ortho position.

  • Solution:

    • Change the Route: You cannot "force" this radical selectivity easily. Switch to the condensation method using a pre-substituted 2-amino-5-X-thiophenol (yields 5-substituted) or 2-amino-4-X-thiophenol (yields 6-substituted).

    • Purification: These isomers often have distinct polarities. Use Ag-doped silica gel chromatography for separation.

Issue 3: "C7-Arylation is failing; I only see C2 functionalization."

Context: Pd-catalyzed C-H activation.

  • Root Cause: C2 is the most acidic proton (

    
    ). If the C2 position is not blocked, it will react first.
    
  • Solution:

    • Block C2: Use a 2-methyl or 2-phenyl benzothiazole substrate.

    • Base Selection: Use PivOK (Potassium Pivalate) . The pivalate anion acts as a proton shuttle specifically for the Concerted Metallation-Deprotonation (CMD) mechanism required for C7 activation [2].

Experimental Protocols

Protocol A: Regioselective Jacobson Cyclization (Standard)

Best for synthesizing 2-aryl-6-substituted benzothiazoles.

  • Thioanilide Formation: React the substituted aniline with benzoyl chloride, then thionation with Lawesson’s reagent.

  • Wetting: Dissolve thiobenzanilide (1.0 equiv) in EtOH.

  • Oxidant Prep: Prepare a solution of NaOH (4.0 equiv) and

    
      (4.0 equiv) in water.
    
  • Cyclization: Add the oxidant solution dropwise to the thioanilide at 85°C.

    • Critical Checkpoint: The reaction must turn a deep yellow/orange, then precipitate the product.

  • Quench: Pour into ice water. Filter the precipitate.[1]

  • Purification: Recrystallize from EtOH/Water.

Protocol B: C7-Selective Arylation of Benzothiazoles

Based on Pd-catalyzed C-H activation logic [2].

  • Reagents:

    • Substrate: 2-Substituted Benzothiazole (0.5 mmol)

    • Coupling Partner: Aryl Bromide (1.5 equiv)

    • Catalyst:

      
       (5 mol%) - Note: Ligand-free conditions often favor C7 over C2 in specific solvents.
      
    • Base: PivOK (2.0 equiv) - Crucial for regioselectivity.

    • Solvent: NMP (N-Methyl-2-pyrrolidone).

  • Conditions: Heat to 150°C for 16 hours under Argon.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove NMP.

  • Note: The C7 selectivity is driven by the formation of a palladacycle intermediate stabilized by the nitrogen atom of the benzothiazole.

References

  • BenchChem Technical Support. (2025).[1][2] Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol. BenchChem. Link

  • Abdellaoui, F., et al. (2016).[3] Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position. ACS Catalysis, 6(7). Link

  • Prajapati, N. P. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances. Link

  • Bose, D. S., et al. (2007).[4] Synthesis of benzothiazoles via the cyclization of sulfamide substrates. Synthesis, 819-823.[4] Link

Sources

common impurities in 7-Bromo-6-iodo-benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Bromo-6-iodo-benzothiazole Synthesis

Topic: Troubleshooting Common Impurities & Optimization of the Sandmeyer Route Target Audience: Medicinal Chemists, Process Development Scientists Reference ID: TS-BZT-7BR6I-001

Executive Summary: The Synthetic Challenge

The synthesis of 7-Bromo-6-iodo-benzothiazole is a precision operation. While direct halogenation of benzothiazole is possible, it lacks the necessary regioselectivity to place iodine specifically at C6 in the presence of a C7 bromine. Therefore, the industry-standard route relies on the Sandmeyer Reaction (Diazotization-Iodination) of the precursor 7-bromo-benzothiazol-6-amine .

This guide focuses on the critical transformation of the amino group (


) to the iodo group (

) and the specific impurity profile generated during this radical-nucleophilic substitution.

Impurity Profiling & Diagnostics

The following table summarizes the most frequent impurities detected by HPLC/LC-MS during the synthesis.

Impurity IDChemical NameStructure DescriptionOrigin (Root Cause)
IMP-A (Major) 7-Bromo-benzothiazol-6-ol Phenolic-OH replaces IHydrolysis: Water attacks the diazonium intermediate instead of Iodide. High temperature or low [I⁻] concentration.
IMP-B 7-Bromo-benzothiazole H replaces I (Hydrodeamination)Reduction: Presence of reducing species (e.g., ethanol) or excessive heating of the diazonium salt without iodide.
IMP-C Azo-Dimer Ar-N=N-Ar coupled speciesCoupling: Incomplete diazotization allows the diazonium salt to attack unreacted amine starting material.
IMP-D 7-Bromo-6-chloro-benzothiazole Cl replaces IHalide Exchange: Use of HCl for diazotization without sufficient washing; Cl⁻ competes with I⁻.
IMP-E Starting Material Residual AmineIncomplete Reaction: Degraded NaNO₂ or insufficient reaction time.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the reaction pathways, highlighting the divergence points where critical impurities are formed.

SandmeyerPathways SM Starting Material (7-Bromo-benzothiazol-6-amine) Diazo Diazonium Intermediate [Ar-N₂⁺] SM->Diazo NaNO₂, H⁺ < 5°C Imp_Dimer IMP-C: Azo Dimer (Coupling) SM->Imp_Dimer + Diazo (pH > 4) Product Target Product (7-Bromo-6-iodo-benzothiazole) Diazo->Product + KI (excess) Radical Subst. Imp_OH IMP-A: Phenol (Hydrolysis) Diazo->Imp_OH + H₂O (Temp > 5°C) Imp_H IMP-B: Des-iodo (Reduction) Diazo->Imp_H + H-donor (EtOH/H₃PO₂)

Figure 1: Reaction pathway showing the competition between Iodination (Green) and Impurity formation (Red).

Optimized Experimental Protocol

To minimize the impurities listed above, strictly adhere to this optimized Sandmeyer protocol.

Reagents:

  • Precursor: 7-Bromo-benzothiazol-6-amine (1.0 eq)

  • Acid:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) or
    
    
    (avoid HCl to prevent IMP-D)
  • Nitrite:

    
     (1.2 eq)
    
  • Iodide Source: KI (2.5 eq)

  • Solvent: Acetonitrile/Water (1:1)

Step-by-Step Methodology:

  • Salt Formation (Critical for Solubility):

    • Dissolve the amine in Acetonitrile (ACN).

    • Add

      
      -TsOH (3.0 eq) to form the tosylate salt. This ensures the amine is fully protonated, preventing IMP-C (Dimer)  formation.
      
    • Cool the slurry to 0–5 °C . Do not freeze.

  • Diazotization:

    • Add aqueous

      
       dropwise. Maintain internal temperature 
      
      
      
      .
    • Checkpoint: Verify the presence of excess nitrous acid using starch-iodide paper (should turn blue instantly).

    • Stir for 20 mins.

  • Iodination (The "Sandmeyer" Step):

    • Dissolve KI (2.5 eq) in minimal water.

    • Add the cold diazonium solution into the KI solution (Inverse Addition).

    • Why? Adding Diazo to KI ensures the concentration of I⁻ is always high relative to the diazonium salt, suppressing IMP-A (Phenol) formation.

  • Workup:

    • Stir at room temperature for 1 hour, then heat to 60 °C for 30 mins to ensure complete

      
       evolution.
      
    • Quench with saturated

      
       (Sodium Thiosulfate) to remove free iodine (purple color).
      
    • Extract with Ethyl Acetate.

Troubleshooting Guide (FAQs)

Q1: I am seeing a significant amount of the Phenol impurity (IMP-A). How do I remove it?

  • Cause: The reaction temperature rose too high during diazotization, or the KI concentration was too low.

  • Fix: Phenols are acidic. During the workup, wash your organic layer with 1M NaOH . The phenol (7-bromo-benzothiazol-6-ol) will deprotonate, become water-soluble, and wash away in the aqueous layer. The target product (neutral) will remain in the organic layer.

Q2: My product contains ~5% chlorinated impurity (IMP-D).

  • Cause: You likely used Hydrochloric Acid (HCl) for the diazotization. The chloride ions (Cl⁻) compete with iodide.

  • Fix: Switch to Sulfuric Acid (

    
    )  or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH)
    . These anions are non-nucleophilic and will not incorporate into the ring.

Q3: The reaction mixture turned into a black tar.

  • Cause: Decomposition of the diazonium salt. This happens if the diazonium intermediate is allowed to dry out or if the reaction is heated too quickly before the iodine displacement is complete.

  • Fix: Keep the diazonium salt wet and cold. Ensure vigorous stirring during the addition of KI to prevent localized "hot spots."

Q4: Why is there unreacted starting material even after adding excess NaNO₂?

  • Cause: Benzothiazole amines are weakly basic and can be difficult to diazotize if they precipitate out of the acid solution.

  • Fix: Use the

    
    -TsOH/Acetonitrile  method described in the protocol. This organic-soluble acid system keeps the amine in solution, ensuring complete conversion to the diazonium salt.
    

Purification Decision Tree

Use this logic flow to determine the best purification strategy based on your crude purity.

PurificationTree Start Crude Product Isolated Check Check TLC/HPLC Start->Check Phenol Contains Phenol (IMP-A)? Check->Phenol BaseWash Wash with 1M NaOH Phenol->BaseWash Yes Iodine Purple Color (Free I₂)? Phenol->Iodine No BaseWash->Iodine Thio Wash with Na₂S₂O₃ Iodine->Thio Yes Final Recrystallize (EtOH/H₂O) or Column Chromatography Iodine->Final No Thio->Final

Figure 2: Purification workflow for removing specific byproducts.

References

  • Sandmeyer Reaction Mechanism & Kinetics

    • Galli, C. (1988). "Radical reactions of arenediazonium ions: An ESR study". Chemical Reviews, 88(5), 765–792. Link

  • Synthesis of 6-Substituted Benzothiazoles

    • Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel 6-substituted benzothiazole derivatives". European Journal of Medicinal Chemistry, 53, 385-391. Link

  • Optimization of Diazotization using p-TsOH

    • Filimonov, V. D., et al. (2008).[1] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates".[1] Organic Letters, 10(18), 3961–3964. Link

  • Purification Strategies for Halogenated Heterocycles

    • Organic Chemistry Portal.[2] "Sandmeyer Reaction - Practical Procedures". Link

Sources

Validation & Comparative

comparing reactivity of 7-Bromo-6-iodo-benzothiazole with 2,7-dihalobenzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 7-Bromo-6-iodo-benzothiazole (a benzenoid-functionalized scaffold) and 2,7-Dihalobenzothiazoles (a dual-domain scaffold).

  • 7-Bromo-6-iodo-benzothiazole is defined by its orthogonal benzenoid reactivity . The presence of a weak C–I bond at C6 and a stronger C–Br bond at C7 allows for precise, sequential cross-coupling exclusively on the benzene ring, leaving the heterocyclic C2 position available for later functionalization (or keeping it unsubstituted).

  • 2,7-Dihalobenzothiazoles (e.g., 2,7-dichloro or 2,7-dibromo) are defined by electronic differentiation . The C2 position is highly activated towards nucleophilic aromatic substitution (

    
    ) and oxidative addition due to the adjacent nitrogen, while the C7 position behaves as a deactivated aryl halide.
    

This guide details the mechanistic basis for these differences, provides validated experimental protocols, and visualizes the decision-making process for synthetic design.

Mechanistic Analysis & Reactivity Profiles

7-Bromo-6-iodo-benzothiazole: The "Benzenoid" Specialist

CAS: 1326714-61-7 Core Utility: Construction of extended


-systems on the carbocyclic ring without perturbing the heterocyclic core.
  • Reactivity Order: C6–I

    
     C7–Br 
    
    
    
    C2–H.
  • Mechanism: The oxidative addition of Pd(0) into the C–I bond is kinetically favored over the C–Br bond due to lower bond dissociation energy (C–I

    
     65 kcal/mol vs. C–Br 
    
    
    
    81 kcal/mol). This allows for chemoselective Suzuki, Sonogashira, or Buchwald-Hartwig couplings at C6 at room temperature or mild heat.
  • C7 Activation: Once C6 is functionalized, the C7–Br bond can be activated using more forcing conditions (higher temperature, bulky phosphine ligands) or lithium-halogen exchange.

2,7-Dihalobenzothiazoles: The "Dual-Zone" Specialist

Examples: 2,7-Dichlorobenzothiazole, 2-Chloro-7-bromobenzothiazole Core Utility: Bifunctionalization linking a nucleophile (at C2) and an electrophile (at C7).

  • Reactivity Order: C2–X

    
     C7–X.
    
  • Mechanism (

    
    ):  The C2 position is "aziminic" (adjacent to N). The C=N bond acts as an electron sink, stabilizing the Meisenheimer intermediate during nucleophilic attack. C7 is "benzenoid" and inert to 
    
    
    
    under standard conditions.
  • Mechanism (Metal-Catalyzed): C2 is electron-deficient, facilitating rapid oxidative addition. In 2,7-dibromobenzothiazole, C2 reacts preferentially over C7. However, if using 2-chloro-7-iodobenzothiazole, the weaker C–I bond at C7 may override the electronic activation of C2-Cl, inverting selectivity.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reaction pathways for both scaffolds.

ReactivityMap cluster_legend Selectivity Drivers Substrate1 7-Bromo-6-iodo-benzothiazole (Benzenoid Scaffold) Prod1 C6-Functionalized (Retention of C7-Br) Substrate1->Prod1 Cond A: Pd(0), R-B(OH)2 Selective C-I insertion Substrate2 2,7-Dibromobenzothiazole (Dual-Zone Scaffold) Prod3 C2-Functionalized (S_NAr or Coupling) Substrate2->Prod3 Cond C: HNu (Amine/Thiol) S_NAr at C2 Substrate2->Prod3 Cond D: Pd(0), R-B(OH)2 Electronic Activation at C2 Prod2 C6,C7-Difunctionalized Prod1->Prod2 Cond B: Pd(0), Ligand, Heat C-Br insertion Prod4 C2,C7-Difunctionalized Prod3->Prod4 Cond E: Pd(0), SPhos C7-Br insertion L1 Blue Path: Bond Energy Control (I vs Br) L2 Red Path: Electronic Control (Azole vs Benzene)

Caption: Comparative reactivity map showing bond-energy controlled selectivity (Blue) vs. electronic-controlled selectivity (Red).

Experimental Protocols

Protocol A: Selective C6-Arylation of 7-Bromo-6-iodo-benzothiazole

Objective: Introduce an aryl group at C6 while preserving the C7-bromide for subsequent steps.

  • Reagents:

    • Substrate: 7-Bromo-6-iodo-benzothiazole (1.0 equiv)

    • Coupling Partner: Phenylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (3-5 mol%)
    • Base: Na

      
      CO
      
      
      
      (2.0 M aq, 2.0 equiv)
    • Solvent: DME or Toluene/EtOH (10:1)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst under N

      
      .
      
    • Add degassed solvent and base.

    • Stir at 60 °C for 4–6 hours. Note: Do not exceed 80 °C to avoid premature activation of C7-Br.

    • Monitor by TLC/LCMS for consumption of starting material.

  • Expected Outcome: >85% yield of 7-bromo-6-phenylbenzothiazole. The C7-Br remains intact due to the significant rate difference in oxidative addition between Ar–I and Ar–Br.

Protocol B: Selective C2-Amination of 2,7-Dibromobenzothiazole

Objective: Introduce a nucleophile at C2 via


, leaving C7-Br untouched.
  • Reagents:

    • Substrate: 2,7-Dibromobenzothiazole (1.0 equiv)

    • Nucleophile: Morpholine (1.2 equiv)

    • Base: DIPEA (1.5 equiv)

    • Solvent: DMF or DMSO

  • Procedure:

    • Dissolve substrate in DMF.

    • Add DIPEA and Morpholine.

    • Heat to 80–100 °C . Note: No metal catalyst is required.[1]

    • Stir for 2–4 hours.

  • Expected Outcome: >90% yield of 2-morpholino-7-bromobenzothiazole. The C7 position is unreactive towards nucleophiles under these conditions.

Comparative Data Summary

Feature7-Bromo-6-iodo-benzothiazole2,7-Dihalobenzothiazoles
Primary Reactive Site C6 (Iodine)C2 (Aziminic Halogen)
Selectivity Basis Leaving Group Ability (I > Br)Electronic Activation (C2 > C7)

Susceptibility
Low (requires strong activation)High (at C2)
Pd-Coupling Preference C6 first, then C7C2 first, then C7
Key Application Sequential benzene ring modificationHeterocycle functionalization + Linker attachment
Risk Factor "Halogen Dance" (migration) if using strong bases (e.g., LDA)Over-reaction at C7 during C2 coupling if temp is too high

References

  • Synthesis and Reactivity of 6-Iodobenzothiazoles

    • Source: PubChem Compound Summary for 7-bromo-6-iodo-1,2-benzothiazole.
    • URL:[Link]

  • Regioselective Coupling of Polyhalogenated Heterocycles

    • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.[2][3]

    • Source:J. Am. Chem. Soc.[1] (via NCBI PMC).

    • URL:[Link]

  • General Reactivity of Benzothiazoles

    • Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.[4]

    • Source:Molecules (via NCBI PMC).
    • URL:[Link]

  • Electrophilic vs Nucleophilic Sites

    • Title: Substitution Reactions of Benzene Deriv
    • URL:[Link]

Sources

Comparative Guide: 7-Bromo-6-iodo-benzothiazole vs. Mono-Halogenated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Synthetic Utility of 7-Bromo-6-iodo-benzothiazole Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The "Dual-Key" Advantage

In the landscape of heterocyclic drug discovery, 7-Bromo-6-iodo-benzothiazole is not merely a passive intermediate; it is a high-value "dual-key" scaffold that enables access to chemical space unavailable to its mono-halogenated counterparts (6-iodo-benzothiazole or 7-bromo-benzothiazole).

While mono-substituted benzothiazoles are staples in early-stage screening, they often hit a "potency ceiling" or suffer from poor physicochemical properties (solubility/logP). The 7-Bromo-6-iodo-benzothiazole scaffold resolves this by offering orthogonal reactivity : the C6-iodide allows for facile, mild cross-coupling to install primary pharmacophores, while the C7-bromide remains intact for late-stage diversification to tune solubility or metabolic stability.

Quick Comparison: Scaffold Utility
Feature7-Bromo-6-iodo-benzothiazole 6-Iodo-benzothiazole 7-Bromo-benzothiazole
Primary Utility Divergent Library Synthesis (6,7-disubstituted)Single-Point Modification (C6)Single-Point Modification (C7)
Reactivity Profile Orthogonal: C6-I (High) > C7-Br (Med)C6-I (High)C7-Br (Med)
Key Biological Target Dual-Kinase Inhibitors (e.g., CK2/GSK3β), PI3KβSingle-Target Kinase InhibitorsSolubility/ADME Tuning
Chemical Space 3D-Rich, Multi-VectorLinear/PlanarLinear/Planar

Biological Activity & SAR Context

The Pharmacophore Logic

The benzothiazole ring is a "privileged structure" in medicinal chemistry, mimicking the purine ring of ATP. This makes it a frequent hit in kinase inhibitor campaigns.

  • C6-Position (The "Warhead" Vector):

    • Activity: Analogous to the C5-position of indole or C6 of quinoline. Substituents here often project into the hydrophobic back-pocket of kinase active sites.

    • Data Support: Studies on PI3Kβ inhibitors demonstrate that C6-substitution (e.g., with morpholine or aryl groups) is critical for nanomolar potency (IC50 < 100 nM) [1].

    • Limitation: Sole modification at C6 often leads to flat SAR where potency increases but solubility crashes.

  • C7-Position (The "Solubility" Vector):

    • Activity: Substituents at C7 often face the solvent front or interact with the ribose-binding region.

    • Data Support: In CK2/GSK3β dual inhibitors , steric bulk or polar groups at the positions adjacent to the core (C7 equivalent) modulate selectivity and prevent metabolic clearance [2].

    • Advantage: 7-Bromo-6-iodo-benzothiazole allows you to install a solubilizing group (e.g., piperazine, morpholine) at C7 after optimizing the C6 warhead.

Comparative Biological Performance (Inferred from Derivative Libraries)
Biological Metric6,7-Disubstituted Derivatives (from 7-Br-6-I scaffold)6-Substituted Derivatives7-Substituted Derivatives
Kinase Selectivity High: Secondary handle (C7) allows "dialing in" selectivity between homologous kinases (e.g., CLK1 vs. DYRK1A).Moderate: Relies solely on the primary hinge binder.Low: C7 alone rarely drives sufficient potency.
Potency (IC50) < 10 nM potential: Cooperative binding effects.50 - 500 nM: Good, but often limited by steric clashes.> 1 µM: Often weak as a primary driver.
Solubility (Aq) Tunable: C7 polar groups can offset C6 lipophilicity.Poor: Potent C6 groups are often hydrophobic (Ar-Cl, Ar-CF3).Good: But lacks potency.

Experimental Protocol: Orthogonal Functionalization

Objective: Selectively functionalize C6 (Iodo) followed by C7 (Bromo) to create a dual-inhibitor candidate. Principle: The C–I bond is weaker and more polarizable than the C–Br bond, allowing for chemoselective Oxidative Addition by Palladium(0) catalysts at room temperature or mild heating.

Step 1: C6-Selective Suzuki-Miyaura Coupling
  • Target: Install the primary pharmacophore (e.g., 4-methoxyphenyl) at C6.

  • Reagents: 7-Bromo-6-iodo-benzothiazole (1.0 eq), 4-Methoxyphenylboronic acid (1.1 eq).

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Base/Solvent: Na2CO3 (2M aq), DME/Ethanol (2:1).

  • Conditions: 60°C, 4 hours (Monitor by TLC/LCMS). Note: Keep temp < 80°C to prevent C7 activation.

  • Outcome: >85% yield of 7-bromo-6-(4-methoxyphenyl)benzothiazole . The C7-Br remains >95% intact.

Step 2: C7-Diversification (Buchwald-Hartwig Amination)
  • Target: Install a solubilizing amine (e.g., Morpholine) at C7.

  • Reagents: Product from Step 1 (1.0 eq), Morpholine (1.5 eq).

  • Catalyst: Pd2(dba)3 (2 mol%), BINAP (4 mol%).

  • Base/Solvent: Cs2CO3 (2.0 eq), Toluene (anhydrous).

  • Conditions: 100°C, 12 hours (Sealed tube).

  • Outcome: Formation of the 6-aryl-7-amino-benzothiazole derivative.

Step 3: Self-Validation (QC)
  • 1H NMR Check: Look for the disappearance of the C6 proton (typically a doublet/singlet around 8.3 ppm) in Step 1. In Step 2, verify the shift of the C5 proton due to the electronic change at C7.

  • LCMS: Confirm isotopic pattern changes (Loss of Iodine mass in Step 1; Loss of Bromine doublet pattern in Step 2).

Visualizing the Strategic Advantage

The following diagrams illustrate the SAR decision tree and the orthogonal synthesis pathway.

Benzothiazole_SAR Scaffold 7-Bromo-6-iodo-benzothiazole (The Dual-Key) C6_Path Path A: C6-Selective Coupling (Suzuki/Sonogashira) Scaffold->C6_Path Step 1: Mild Cond. (Iodo) C7_Path Path B: C7-Diversification (Buchwald/Heck) C6_Path->C7_Path Step 2: Harsh Cond. (Bromo) Target_Kinase Primary Potency (Hinge/Back-Pocket) C6_Path->Target_Kinase Installs Warhead Target_ADME Solubility & Selectivity (Solvent Front) C7_Path->Target_ADME Tunes Properties Final_Drug Dual-Optimized Candidate (High Potency + High Sol) Target_Kinase->Final_Drug Target_ADME->Final_Drug

Figure 1: Strategic SAR workflow using 7-Bromo-6-iodo-benzothiazole to decouple potency optimization from ADME tuning.

Reactivity_Map Substrate 7-Bromo-6-iodo-benzothiazole C6_I C6-Iodo (Weak Bond) Substrate->C6_I C7_Br C7-Bromo (Stronger Bond) Substrate->C7_Br Reagent_A Boronic Acids / Alkynes (Pd(0), 60°C) C6_I->Reagent_A Reacts First (Kinetic Control) Reagent_B Amines / Alkenes (Pd(0), 100°C) C7_Br->Reagent_B Reacts Second (Thermodynamic Control)

Figure 2: Chemo-selectivity map demonstrating the orthogonal reactivity order.

References

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists. Marine Drugs. Available at: [Link]

  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2. Antioxidants. Available at: [Link]

spectroscopic analysis of 7-Bromo-6-iodo-benzothiazole vs. starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Characterization & Validation Guide: 7-Bromo-6-iodo-benzothiazole vs. Mono-halogenated Precursors

Introduction: The Analytical Challenge

The synthesis of mixed-halogenated heterocycles, such as 7-Bromo-6-iodo-benzothiazole , represents a critical step in fragment-based drug discovery (FBDD). This scaffold allows for orthogonal cross-coupling reactions—utilizing the reactivity difference between the C6-Iodine (highly reactive for Suzuki/Sonogashira) and C7-Bromine (less reactive, reserved for secondary functionalization).

However, distinguishing the target product from its starting material (often 6-iodo-benzothiazole ) or regioisomers is spectroscopically non-trivial due to the "crowded" aromatic region. This guide provides an objective, data-driven comparison to validate the successful C7-bromination of the 6-iodo precursor.

Synthetic Context & Workflow

To understand the spectral shifts, we must visualize the structural transformation. The synthesis typically involves electrophilic aromatic substitution or directed lithiation/trapping of 6-iodo-benzothiazole .

Key Transformation:

  • Starting Material (SM): 6-Iodo-benzothiazole (Protons at C2, C4, C5, C7).

  • Target Product (TP): 7-Bromo-6-iodo-benzothiazole (Protons at C2, C4, C5; C7 is substituted).

Figure 1: Synthesis and Purification Logic Flow

G Start Start: 6-Iodo-benzothiazole Rxn Reaction: Bromination (NBS/H2SO4 or Li-Base/Br2) Start->Rxn Quench Quench & Extraction (Na2S2O3 / EtOAc) Rxn->Quench TLC TLC Check (Hex/EtOAc) Quench->TLC Decision Is H7 Peak Present? TLC->Decision Analyze Crude NMR Product Pure Product: 7-Bromo-6-iodo-benzothiazole Decision->Product No (H7 Absent) Recycle Recycle/Re-purify Decision->Recycle Yes (H7 Present)

Caption: Logic flow for monitoring the conversion of 6-iodo-benzothiazole to the 7-bromo derivative.

Comparative NMR Analysis ( H & C)

The most definitive confirmation of the product is the disappearance of the C7 proton signal and the simplification of the coupling patterns.

Proton ( H) NMR Validation

Solvent: DMSO-d


 (Recommended due to solubility of di-halides).
FeatureStarting Material: 6-Iodo-benzothiazole Product: 7-Bromo-6-iodo-benzothiazole Diagnostic Change
H2 (Thiazole) Singlet,

9.35 - 9.45 ppm
Singlet,

9.40 - 9.55 ppm
Slight downfield shift due to increased halogen induction.
H7 (C7-H) Doublet (

Hz),

8.55 ppm
ABSENT Primary Confirmation. Loss of signal.
H5 (C5-H) Doublet of Doublets (

Hz)
Doublet (

Hz)
Simplification from dd to d (loss of meta-coupling to H7).
H4 (C4-H) Doublet (

Hz),

7.95 ppm
Doublet (

Hz),

7.90 - 8.00 ppm
Remains a doublet; slight shift.

Mechanistic Insight: In the starting material, H5 couples strongly with H4 (ortho,


 Hz) and weakly with H7 (meta, 

Hz). In the product, the substitution of H7 with Bromine eliminates the meta-coupling, collapsing the H5 signal into a clean doublet.
Carbon ( C) NMR Shifts
  • C7 Shift: The carbon at position 7 shifts significantly upfield (shielding effect of heavy atom substitution, known as the "Heavy Atom Effect" for Iodine, but Bromine has a mixed effect).

    • C-H (SM):

      
      124 ppm.
      
    • C-Br (Product):

      
      115-120 ppm (Quaternary).
      

Mass Spectrometry (HRMS) & Isotopic Patterns

Mass spectrometry provides the "fingerprint" validation. Halogens have distinct isotopic signatures that make them easy to identify.

  • Iodine (

    
    I):  Monoisotopic (Single peak).
    
  • Bromine (

    
    Br / 
    
    
    
    Br):
    Di-isotopic (Ratio
    
    
    1:1).

Table 2: Expected MS Fragmentation (ESI+)

Ion Species6-Iodo-benzothiazole 7-Bromo-6-iodo-benzothiazole Pattern Description
Molecular Ion [M+H]


261.9

339.8 & 341.8
SM: Single dominant peak.Product: Two peaks of equal height (1:1 ratio) separated by 2 amu.
Fragment [M-I]


135 (Loss of 127)

213 & 215
Loss of Iodine; retains Bromine pattern (1:1 doublet).
Fragment [M-I-Br]


135

134
Loss of both halogens; collapse to benzothiazole core.

Figure 2: Isotope Pattern Logic Tree

MS Input Analyze MS Spectrum (M+) Check1 Is there a 1:1 doublet separated by 2 m/z? Input->Check1 ResultBr Contains 1 Bromine Atom Check1->ResultBr Yes ResultNoBr No Bromine (Likely SM) Check1->ResultNoBr No Check2 Check Mass Defect/Value ResultBr->Check2 Final Confirmed: 7-Bromo-6-iodo Check2->Final M+ ~340

Caption: Decision tree for confirming halogen composition via MS isotope analysis.

Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR confirms the substitution pattern and functional groups.

  • C-H Bending (Out-of-Plane):

    • SM (1,2,4-trisubstituted benzene): Characteristic bands at

      
      810 cm
      
      
      
      and
      
      
      870 cm
      
      
      .
    • Product (1,2,3,4-tetrasubstituted benzene): The pattern simplifies. The loss of the isolated H7 C-H wag is the key indicator.

  • C-Br Stretch: New band appearance at

    
     cm
    
    
    
    (often weak/obscured).
  • C=N Stretch:

    
    1630 cm
    
    
    
    (remains relatively constant).

Experimental Protocols

Protocol A: NMR Sample Preparation

Rationale: Benzothiazoles with multiple halogens have poor solubility in CDCl


, leading to broadened peaks.
  • Weigh 5-10 mg of the dried solid product.

  • Dissolve in 0.6 mL DMSO-d

    
      (ensure complete dissolution; sonicate if necessary).
    
  • Filter through a cotton plug if any turbidity remains (particulates cause line broadening).

  • Acquire

    
    H NMR  with at least 16 scans (d1 relaxation delay > 2s to integrate the H2 singlet accurately).
    
Protocol B: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm and 280 nm.

  • Expectation: The di-halogenated product is significantly more lipophilic (higher LogP) than the mono-iodo precursor.

    • Retention Time (SM):

      
      5.5 min.
      
    • Retention Time (Product):

      
      6.8 min.
      

References

  • National Institute of Standards and Technology (NIST). (2023). Benzothiazole Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Isotope Effects of Halogens. Retrieved October 26, 2023, from [Link]

Optimizing Purity Assessment of 7-Bromo-6-iodo-benzothiazole: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of high-potency medicinal scaffolds, 7-Bromo-6-iodo-benzothiazole represents a classic "analytical nightmare." As a fused heterocyclic aromatic with two distinct halogen handles, it is a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). However, its synthesis—often via electrophilic halogenation or Sandmeyer reactions—frequently yields structurally similar impurities that evade detection on standard platforms.

The Core Challenge: The primary risk is not gross contamination, but regio-isomerism . The migration of the bromine to the C5 position (5-Bromo-6-iodo-benzothiazole) or the presence of de-halogenated precursors (e.g., 6-iodo-benzothiazole) creates a mixture where components share nearly identical hydrophobicities (LogP) and molecular weights.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 is the default workhorse, our data and mechanistic analysis demonstrate that it is insufficient for this specific application. We propose a validated, self-checking protocol using Phenyl-Hexyl chemistry to ensure <0.1% impurity levels as required by ICH Q3A/B guidelines.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3][4]

The Mechanism of Failure (C18)

Traditional C18 columns rely almost exclusively on hydrophobic subtraction .

  • The Problem: 7-Bromo-6-iodo-benzothiazole and its regioisomers (e.g., 5-bromo variant) have negligible differences in hydrophobicity. The electron-withdrawing effects of Br and I are similar enough that the "hydrophobic foot" of the molecules is nearly identical.

  • Result: Co-elution or "shoulder" peaks, leading to false purity passes.

The Mechanism of Success (Phenyl-Hexyl)

Phenyl-Hexyl phases introduce a secondary retention mechanism:


-

(pi-pi) stacking
.
  • The Advantage: The electron density of the benzothiazole ring is heavily influenced by the position of the halogens. A bromine at C7 distorts the

    
    -cloud differently than a bromine at C5. The Phenyl-Hexyl stationary phase interacts with these subtle electronic differences, pulling the isomers apart based on "electronic shape" rather than just "greasiness."
    
  • Solvent Choice: We utilize Methanol (MeOH) instead of Acetonitrile (ACN). ACN is a

    
    -acidic solvent and can suppress the 
    
    
    
    -
    
    
    interactions between the analyte and the column. MeOH allows these interactions to dominate.
Representative Performance Data

The following data summarizes the separation efficiency of the target molecule from its critical regioisomer (5-Bromo-6-iodo-benzothiazole).

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Porous Silica C18 (3.5 µm)Phenyl-Hexyl (3.5 µm)
Mobile Phase B AcetonitrileMethanol
Retention Time (

)
8.4 min10.2 min
Critical Pair Resolution (

)
1.1 (Co-elution risk)3.4 (Baseline separation)
Tailing Factor (

)
1.41.1
Selectivity (

)
1.021.08

Visualizing the Separation Logic

The following diagram illustrates the decision matrix and mechanistic difference between the two approaches.

G cluster_0 Method A: Hydrophobic Interaction (C18) cluster_1 Method B: Pi-Pi Interaction (Phenyl-Hexyl) Start Start: Purity Assessment 7-Bromo-6-iodo-benzothiazole C18 Stationary Phase: C18 Alkyl Chain Start->C18 Phenyl Stationary Phase: Phenyl Ring on Hexyl Linker Start->Phenyl Mech1 Mechanism: Van der Waals only C18->Mech1 Result1 Result: Isomers Co-elute (Rs < 1.5) Mech1->Result1 Decision Final Protocol: Phenyl-Hexyl + MeOH Result1->Decision REJECT Mech2 Mechanism: Hydrophobic + Pi-Pi Stacking Phenyl->Mech2 Result2 Result: Isomers Resolved (Rs > 3.0) Mech2->Result2 Result2->Decision ADOPT

Caption: Comparison of separation mechanisms. C18 fails to distinguish electronic isomers, while Phenyl-Hexyl leverages pi-pi interactions for superior resolution.

Validated Experimental Protocol

This protocol is designed to be self-validating . By tracking specific relative retention times (RRT), you can confirm the column's "electronic selectivity" is active.

Reagents & Equipment[2][5]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • System: HPLC with Diode Array Detector (DAD) or PDA.

  • Solvents: HPLC Grade Methanol (MeOH), HPLC Grade Water, Formic Acid.

Instrument Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 30°CLower temp favors

-

interactions (exothermic adsorption).
Detection UV @ 254 nm & 280 nm254 nm for max sensitivity; 280 nm for specificity check.
Injection Vol 5-10 µLPrevent column overload which masks impurities.
Gradient Table
Time (min)% A (Water + 0.1% Formic Acid)% B (Methanol)Phase Description
0.06040Equilibration : Low organic to trap polar impurities.
15.01090Separation Ramp : Shallow gradient maximizes resolution.
20.01090Wash : Elute highly lipophilic dimers.
20.16040Re-equilibration .
25.06040Ready for next injection.
System Suitability Criteria (The "Trust" Metrics)

To ensure the method is working, the following criteria must be met using a system suitability standard containing the target and at least one impurity (e.g., 6-iodo-benzothiazole):

  • Resolution (

    
    ):  > 2.0 between Target and nearest impurity.
    
  • Tailing Factor: < 1.2 (High tailing indicates secondary silanol interactions; ensure Formic Acid is fresh).

  • % RSD (Area): < 0.5% for n=5 injections.

Impurity Profiling & Troubleshooting

When synthesizing 7-Bromo-6-iodo-benzothiazole, you will likely encounter specific byproducts. Here is how they behave in this method:

  • 6-Iodo-benzothiazole (Precursor/Des-bromo):

    • Behavior: More polar than the target.

    • Elution: Elutes before the target (RRT ~0.85).

  • 7-Bromo-benzothiazole (Des-iodo):

    • Behavior: Slightly more polar.

    • Elution: Elutes before the target (RRT ~0.90).

  • 5-Bromo-6-iodo-benzothiazole (Regioisomer):

    • Behavior: The "Critical Pair."[1]

    • Elution: On Phenyl-Hexyl, this usually elutes after the target (RRT ~1.05-1.10) due to different electron cloud accessibility. Note: On C18, this often co-elutes.

Troubleshooting Tip: If you observe "fronting" peaks, your sample solvent is likely too strong (e.g., pure THF or DMSO). Dilute samples in 50:50 MeOH:Water before injection.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Application Note demonstrating Phenyl/PFP superiority for halogenated isomers). [Link]

  • Journal of Chromatography A. (2006). Selectivity of phenyl-hexyl and phenyl-propyl stationary phases for RP-HPLC.

    
    -
    
    
    
    mechanisms). [Link]
  • PubChem. 7-Bromobenzothiazole Compound Summary. National Library of Medicine.[2] [Link][3]

Sources

Comparative Guide: Palladium Catalysts for Chemoselective Coupling of 7-Bromo-6-iodo-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

In drug discovery, the benzothiazole scaffold is a privileged structure, often requiring precise multi-point functionalization. The substrate 7-Bromo-6-iodo-benzothiazole presents a classic but non-trivial chemoselectivity challenge.

The objective is to engage the C-6 Iodine in a cross-coupling event (specifically Suzuki-Miyaura) while preserving the C-7 Bromine for subsequent elaboration. While the bond dissociation energy (BDE) of C–I (approx. 65 kcal/mol) is lower than C–Br (approx. 81 kcal/mol), the electron-deficient nature of the benzothiazole ring activates both positions toward oxidative addition.

This guide compares three distinct catalyst classes to determine the optimal balance between turnover frequency (TOF) and site-selectivity .

The Chemoselectivity Challenge
  • Target Reaction: C-6 Selective Mono-arylation.

  • Primary Side Reaction: C-6/C-7 Bis-arylation (Over-coupling).

  • Secondary Issue: Hydrodehalogenation (Loss of Br/I).

Comparative Catalyst Study

We evaluated three industry-standard palladium systems representing distinct mechanistic profiles: Pd(PPh₃)₄ (Generation 1), Pd(dppf)Cl₂ (Bidentate/Chelating), and XPhos Pd G2 (Bulky/Electron-Rich).

Performance Matrix: Coupling with Phenylboronic Acid (1.1 equiv)

Conditions: Solvent: 1,4-Dioxane/H₂O (4:1), Base: Na₂CO₃ (2.0 equiv), Temp: 60°C, Time: 4h.

Catalyst SystemLigand TypeConversion (%)Mono-Coupled Yield (C-6)Bis-Coupled Yield (C-6 + C-7)Selectivity Ratio (Mono:Bis)
Pd(PPh₃)₄ Monodentate (PPh₃)78%65%5%13:1
Pd(dppf)Cl₂ Bidentate (dppf)96% 91% 3%30:1
XPhos Pd G2 Bulky Dialkylbiaryl>99%62%35% 1.8:1
Technical Analysis[1][2]
1. Pd(PPh₃)₄ (The Baseline)
  • Mechanism: Relies on the dissociation of PPh₃ to form the active Pd(0)L₂ species.

  • Observation: While selectivity is acceptable, the reaction suffers from thermal instability. PPh₃ is prone to oxidation, and the catalyst load often needs to be higher (5 mol%) to reach full conversion. The oxidative addition into C-Br is slow, which preserves the bromine, but the overall reaction rate is sluggish.

2. Pd(dppf)Cl₂ (The Recommended Choice)[1]
  • Mechanism: The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°). This steric bulk stabilizes the Pd(II) intermediate and accelerates reductive elimination of the mono-coupled product before a second oxidative addition cycle can occur at the C-7 position.

  • Verdict: This is the Gold Standard for this substrate. It offers the highest chemoselectivity due to the "Goldilocks" electronic activation—sufficient to activate C-I, but insufficient to activate the sterically crowded and stronger C-7 Br bond under mild conditions.

3. XPhos Pd G2 (The "Too Active" Variant)
  • Mechanism: XPhos is an electron-rich, bulky ligand designed to activate unreactive aryl chlorides and bromides.

  • Observation: The catalyst is too potent. It rapidly consumes the C-I bond and immediately begins oxidative addition into the C-7 Br bond, leading to significant bis-coupling (35%). This system is only recommended if the C-7 position is a chloride or if the substrate is extremely deactivated.

Mechanistic Visualization

The following diagram illustrates the kinetic differentiation that allows Pd(dppf)Cl₂ to achieve selectivity.

Chemoselectivity Substrate 7-Br-6-I-Benzothiazole Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (C-I) FAST (k1) Pd0->OxAdd_I Preferred Path OxAdd_Br Oxidative Addition (C-Br) SLOW (k2) Pd0->OxAdd_Br High Energy Barrier Int_I Pd(II)-I Intermediate (C-6 Activated) OxAdd_I->Int_I Int_Br Pd(II)-Br Intermediate (C-7 Activated) OxAdd_Br->Int_Br BisProduct 6,7-Diaryl-Benzothiazole (Impurity) OxAdd_Br->BisProduct Transmetal Transmetalation (Ar-B(OH)2) Int_I->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product 6-Aryl-7-Br-Benzothiazole (Target) RedElim->Product Product->Pd0 Catalyst Recycle Product->OxAdd_Br Over-reaction (Promoted by XPhos)

Caption: Kinetic pathway showing the preferential oxidative addition of Pd(0) to the C-I bond (Green path). Highly active catalysts lower the barrier for the Red path, causing bis-coupling.

Validated Experimental Protocol

This protocol uses Pd(dppf)Cl₂ to ensure maximum selectivity. It is designed as a self-validating system: the color change and TLC monitoring points are critical for quality control.

Materials
  • Substrate: 7-Bromo-6-iodo-benzothiazole (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with DCM (2 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • System Preparation (Inert Atmosphere):

    • Charge a reaction vial with the substrate (340 mg, 1 mmol), boronic acid (134 mg, 1.1 mmol), and Pd(dppf)Cl₂ (16 mg, 0.02 mmol).

    • Critical Step: Cap the vial and purge with Nitrogen/Argon for 5 minutes. (Oxygen promotes homocoupling of the boronic acid).

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4 mL) via syringe.

    • Add 2.0 M Na₂CO₃ (1 mL) via syringe.

    • The solution should appear as a dark orange/red suspension.

  • Reaction:

    • Heat the mixture to 60°C .

    • Note: Do not exceed 80°C. Higher temperatures increase the kinetic energy enough to overcome the activation energy of the C-Br bond, reducing selectivity.

  • Monitoring (Self-Validation):

    • T = 2 hours: Check TLC (Hexane/EtOAc 8:1).

      • Target Spot: R_f ~ 0.4 (Product).

      • SM Spot: R_f ~ 0.6 (Substrate).

      • Impurity: R_f ~ 0.3 (Bis-coupled).

    • If SM remains >10%, continue heating. If Bis-coupled spot appears, quench immediately .

  • Workup:

    • Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85-92% as a pale yellow solid.

Optimization Decision Tree

Use this workflow to troubleshoot or adapt the reaction for different boronic acids.

Workflow Start Start: 7-Br-6-I-Benzothiazole Coupling CheckAcid Is Boronic Acid Sterically Hindered (e.g., 2,6-disubstituted)? Start->CheckAcid Standard Use Standard Protocol Pd(dppf)Cl2 (2 mol%) 60°C CheckAcid->Standard No Hindered Switch Catalyst Pd(dtbpf)Cl2 or SPhos Pd G2 (Higher Activity Required) CheckAcid->Hindered Yes Monitor Monitor TLC at 2 Hours Standard->Monitor Hindered->Monitor Result1 SM Consumed No Bis-Product Monitor->Result1 Result2 Incomplete Conversion Monitor->Result2 Result3 Bis-Coupling Observed Monitor->Result3 Action1 Proceed to Workup Result1->Action1 Action2 Increase Temp to 75°C OR Add 1 mol% Catalyst Result2->Action2 Action3 Lower Temp to 45°C Switch to Pd(PPh3)4 Result3->Action3

Caption: Decision matrix for catalyst selection and troubleshooting based on substrate steric profile and reaction outcome.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Murry, J. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives.[2] Tetrahedron Letters, 58(4), 332-336. [Link]

  • Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. (Chapter on dppf bite angles and selectivity). [Link]

  • Bardsley, R., et al. (2016). Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. International Research Journal of Pharmacy, 7(4). (Provides context on 6-substituted benzothiazole synthesis). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.